molecular formula C29H39NO5 B013727 Dihydrocytochalasin B CAS No. 39156-67-7

Dihydrocytochalasin B

Número de catálogo: B013727
Número CAS: 39156-67-7
Peso molecular: 481.6 g/mol
Clave InChI: WIULKAASLBZREV-RXPQEOCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrocytochalasin B is a potent, cell-permeable cytochalasan that serves as a critical tool in cytoskeletal research. Its primary mechanism of action is the disruption of the actin cytoskeleton by binding to the barbed ends of actin filaments, thereby inhibiting actin polymerization and elongation. This action leads to profound changes in cell morphology, inhibition of cell motility, and prevention of cytoplasmic division (cytokinesis). Key Research Applications and Value: Cytoskeleton and Cell Motility Studies: this compound is extensively used to investigate the role of actin dynamics in maintaining cell shape, structural integrity, and cellular processes such as migration and invasion. Cytokinesis Research: By disrupting the formation of the contractile ring, which is composed of actin microfilaments, this compound effectively inhibits cell division, enabling the study of mitosis and the creation of multinucleated cells for various research models. Mechanism-of-Action Differentiation: A key characteristic of this compound is its ability to dissociate the effects on actin from those on glucose transport. Unlike Cytochalasin B, it does not inhibit sugar uptake, allowing researchers to specifically study cytoskeletal functions without confounding metabolic effects. Cell Signaling and Transport Studies: Research indicates that this compound can inhibit active calcium transport in intestinal absorptive cells, suggesting its utility in studying transcytoplasmic movement of ions and the role of the actin network in these processes. This compound induces a dose-dependent series of morphological changes in cells, including zeiosis, elongation, and arborization, making it invaluable for probing the fundamental links between cytoskeletal architecture and cellular function. This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULKAASLBZREV-RXPQEOCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046323
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39156-67-7
Record name (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39156-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin H(2)B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocytochalasin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCYTOCHALASIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dihydrocytochalasin B: A Comprehensive Technical Guide for Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocytochalasin B (DCB) is a potent and specific inhibitor of actin polymerization widely utilized in cell biology to investigate a myriad of cellular processes reliant on a dynamic actin cytoskeleton. As a derivative of cytochalasin B, DCB offers a key advantage: it does not inhibit glucose transport, thereby providing a more targeted tool for dissecting actin-dependent mechanisms. This guide delves into the core applications of this compound, its mechanism of action, and provides detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments crucial for maintaining cell shape, enabling motility, facilitating intracellular transport, and driving cell division. Chemical probes that modulate actin dynamics are invaluable for understanding these fundamental processes. This compound, a cell-permeable mycotoxin, has emerged as a cornerstone tool for such investigations. By binding to the barbed (fast-growing) end of actin filaments, DCB effectively blocks the addition of new actin monomers, leading to a net depolymerization of the filaments. This targeted disruption of the actin cytoskeleton allows researchers to probe its role in diverse cellular functions.

Mechanism of Action

This compound exerts its effects by directly interacting with filamentous actin (F-actin). The primary mechanism involves:

  • Capping the Barbed End: DCB binds with high affinity to the barbed end of F-actin, preventing the association of actin monomers. This "capping" activity is the principal means by which it inhibits filament elongation.[1][2][3]

  • Inhibition of Polymerization: By blocking the addition of monomers to the fast-growing end, DCB shifts the equilibrium towards actin depolymerization.[1][2] This leads to a dose-dependent disruption of the cellular actin network.

  • Specificity: Unlike its parent compound, cytochalasin B, this compound does not significantly inhibit glucose transport, making it a more specific inhibitor of actin-related cellular events.[4][5]

Applications in Cell Biology

The ability of this compound to specifically disrupt the actin cytoskeleton makes it a versatile tool for studying a wide range of cellular processes:

  • Cytokinesis: DCB is widely used to study the final stage of cell division. By inhibiting the formation and constriction of the contractile actin ring, DCB blocks cleavage furrow formation, leading to the formation of binucleated or multinucleated cells.[6]

  • Cell Migration and Motility: Cell movement is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge. DCB treatment inhibits lamellipodia and filopodia formation, thereby blocking cell migration. This is instrumental in wound healing assays and cancer cell invasion studies.

  • Cell Morphology and Adhesion: The actin cytoskeleton is integral to maintaining cell shape and forming adhesive structures like focal adhesions. Treatment with DCB leads to characteristic changes in cell morphology, including cell rounding and arborization, and disrupts focal adhesion dynamics.[4][7]

  • Cell Cycle Progression: DCB has been shown to arrest cells in the G1 phase of the cell cycle and can induce tetraploidy, making it a useful tool for studying cell cycle checkpoints and the role of the cytoskeleton in cell cycle regulation.[6]

  • Signal Transduction: The actin cytoskeleton acts as a scaffold and transducer for various signaling pathways. DCB is used to investigate the role of actin dynamics in growth factor signaling and the activation of Rho family GTPases, which are master regulators of the cytoskeleton.[8]

Quantitative Data on this compound Efficacy

The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. The following table summarizes reported effective concentrations from various studies.

Cell TypeProcess InvestigatedEffective ConcentrationObserved EffectReference(s)
Swiss/3T3 mouse fibroblastsDNA Synthesis Initiation0.2 - 1.0 µM (2-10 x 10-7 M)Reversible block of DNA synthesis stimulated by serum and growth factors.[8]
BALB/c 3T3 cellsMorphology and Cytokinesis4 - 10 µMZeiosis, elongation, arborization, and rounding of cells; inhibition of cytokinesis.[4][5][7]
HeLa cellsCytokinesis10 µMBlocks cleavage furrow formation.[6]
REF-52 cellsCell CycleNot specifiedInduces tetraploidy and G1 arrest.[6]
Human Vascular Smooth Muscle Cells (VSMCs)Cell Migration0.05 - 5.0 µg/mlPartial to complete inhibition of migration speed in a wound healing model.[9]
Rabbit Articular ChondrocytesPhenotype ReexpressionNot specifiedEnhances TGF-β1-induced reexpression of the differentiated phenotype.[10]
HEp-2 cellsBacterial InvasionTime and dose-dependentInhibited uptake of S. typhimurium and S. flexneri.[11]

Detailed Experimental Protocols

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified actin monomers (G-actin) into filaments (F-actin) in vitro. A common method involves monitoring the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)

  • This compound stock solution (in DMSO)

  • Fluorometer

Protocol:

  • Prepare G-actin: Resuspend lyophilized actin in G-buffer to a final concentration of ~10 µM. Incubate on ice for 1 hour to depolymerize any existing filaments. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing G-actin.

  • Prepare Reaction Mix: In a fluorometer cuvette, prepare a reaction mix containing G-actin (typically 2-4 µM, with 5-10% pyrene-labeled actin) in G-buffer.

  • Initiate Polymerization: Add 1/10th volume of 10x polymerization buffer to the reaction mix to initiate polymerization.

  • Add DCB: Immediately after initiating polymerization, add this compound to the desired final concentration. A DMSO control should be run in parallel.

  • Monitor Fluorescence: Measure the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of the DCB-treated samples to the control.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Cultured cells of interest

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (p200 or p1000) or culture inserts

  • Complete culture medium

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed cells in a culture plate and grow them until they form a confluent monolayer.

  • Create a "Wound":

    • Scratch Assay: Using a sterile pipette tip, create a straight scratch through the center of the monolayer.

    • Insert Assay: Use commercially available culture inserts to create a cell-free gap.

  • Wash and Treat: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO).

  • Image Acquisition: Immediately after adding the drug, acquire an initial image of the wound area (t=0). Place the plate in an incubator and acquire images of the same field at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cultured cells

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with this compound at the desired concentration for a specified period (e.g., 24-48 hours).

  • Harvest Cells: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of DCB-treated cells with control cells.

Signaling Pathways and Logical Relationships

This compound's disruption of the actin cytoskeleton has profound effects on various signaling pathways. The following diagrams illustrate these relationships.

This compound's Core Mechanism of Action

DCB_Mechanism cluster_actin Actin Dynamics DCB This compound Barbed_End DCB->Barbed_End Binds and Blocks G_Actin G-Actin (Monomers) G_Actin->Barbed_End Association F_Actin F-Actin (Filament) Pointed_End Barbed_End->G_Actin Dissociation Pointed_End->G_Actin Dissociation Polymerization Polymerization Depolymerization Depolymerization

Caption: this compound (DCB) inhibits actin polymerization by binding to the barbed end of F-actin.

Experimental Workflow for Assessing DCB's Effect on Cell Migration

Migration_Workflow start Seed Cells confluency Grow to Confluent Monolayer start->confluency wound Create Wound (Scratch/Insert) confluency->wound wash Wash with PBS wound->wash treat Treat with DCB or Vehicle wash->treat image0 Image at t=0 treat->image0 incubate Incubate and Image at Intervals image0->incubate analyze Measure Wound Area incubate->analyze end Determine Migration Rate analyze->end

Caption: A typical workflow for a wound healing assay to quantify the effect of DCB on cell migration.

Logical Relationship of DCB's Effect on Growth Factor Signaling

GFS_Pathway GF Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling Actin Actin Cytoskeleton Remodeling Signaling->Actin DNA_Synth DNA Synthesis (Cell Proliferation) Actin->DNA_Synth Required for Initiation DCB This compound DCB->Actin

Caption: DCB disrupts actin remodeling, a process often required for growth factor-induced DNA synthesis.

Conclusion

This compound is an indispensable tool in cell biology, offering a specific means to investigate the multifaceted roles of the actin cytoskeleton. Its utility spans from fundamental studies of cell division and motility to more complex investigations into signal transduction and disease mechanisms. By providing a clear understanding of its mechanism of action, quantitative efficacy, and detailed experimental protocols, this guide aims to empower researchers to effectively harness the potential of this compound in their scientific pursuits. As our understanding of the intricate regulation of the actin cytoskeleton continues to evolve, the precise application of inhibitors like DCB will remain critical for advancing the frontiers of cell biology and drug discovery.

References

Unraveling the Disruption: A Technical Guide to Dihydrocytochalasin B's Impact on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Dihydrocytochalasin B (H2CB) on the actin cytoskeleton. H2CB, a derivative of cytochalasin B, is a potent inhibitor of actin polymerization, making it a crucial tool in dissecting cellular processes reliant on a dynamic actin network. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the signaling pathways it perturbs, supplemented with detailed experimental protocols and visual diagrams to facilitate research and drug development endeavors.

Core Mechanism of Action: Capping the Barbed End

This compound exerts its primary effect by binding to the barbed (fast-growing) end of actin filaments.[1] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1] Unlike its parent compound, cytochalasin B, H2CB is often used as a control in research because it does not significantly inhibit glucose transport, allowing for a more specific investigation of actin-related cellular functions.[2][3]

The disruption of the actin cytoskeleton by H2CB leads to a cascade of cellular consequences, including alterations in cell morphology, motility, and cell cycle progression.[1][4]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various cellular processes.

Cell TypeAssayEffective ConcentrationObserved EffectCitation
Swiss/3T3 mouse fibroblastsDNA Synthesis Inhibition2-10 x 10⁻⁷ MReversible blockade of serum-stimulated DNA synthesis initiation.[4]
Vascular Smooth Muscle Cells (VSMCs)Wound Healing Assay0.05 µg/mlPartial inhibition of migration speed.[5]
Vascular Smooth Muscle Cells (VSMCs)Wound Healing Assay0.5-5.0 µg/mlEssentially complete inhibition of migration speed.[5]
Human GranulocytesReceptor-Ligand Uptake0.25 µg/ml50% effective inhibition of N-formyl-Met-Leu-[³H]Phe uptake.[6]
Human GranulocytesReceptor-Ligand Uptake> 1 µg/ml80-90% maximal inhibition of N-formyl-Met-Leu-[³H]Phe uptake.[6]
BALB/c 3T3 cellsMorphological ChangeSlightly less potent than Cytochalasin BInduces zeiosis, elongation, and arborization.[1]

Signaling Pathway Perturbation: Induction of G1/S Cell Cycle Checkpoint

Disruption of the actin cytoskeleton by agents like this compound has been shown to activate the G1/S cell cycle checkpoint, preventing cells from entering the DNA synthesis (S) phase.[4] This signaling cascade is a critical cellular response to cytoskeletal stress, ensuring that the cell does not attempt to divide with a compromised structural framework. The pathway involves the regulation of key cell cycle proteins such as Cyclin-Dependent Kinases (CDKs) and the Retinoblastoma (Rb) protein.[7]

G1_S_Checkpoint_Activation H2CB This compound Actin Actin Cytoskeleton Disruption H2CB->Actin Signal Cytoskeletal Stress Signal Actin->Signal p21 p21 (CDK Inhibitor) Upregulation Signal->p21 CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21->CyclinD_CDK46 Rb Rb Phosphorylation (Inhibited) CyclinD_CDK46->Rb E2F E2F Transcription Factor (Inactive) Rb->E2F G1_S_Transition G1/S Transition Blocked E2F->G1_S_Transition

H2CB-induced G1/S checkpoint activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the actin cytoskeleton.

Visualization of F-Actin Disruption using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of changes in the filamentous actin (F-actin) cytoskeleton in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound (H2CB) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • H2CB Treatment: Treat the cells with the desired concentration of H2CB (e.g., 0.5 - 5.0 µg/ml) or vehicle control (DMSO) for the appropriate duration (e.g., 1-24 hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells twice with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Phalloidin_Staining_Workflow Start Seed Cells on Coverslips Treatment Treat with this compound Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Mounting Mount with DAPI Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Workflow for Phalloidin Staining.
In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This assay quantitatively measures the effect of this compound on the kinetics of actin polymerization in a cell-free system.

Materials:

  • Monomeric actin (unlabeled)

  • Pyrene-labeled monomeric actin

  • General Actin Buffer (G-buffer)

  • Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)

  • This compound stock solution

  • Fluorometer

Procedure:

  • Prepare Actin Monomers: Resuspend lyophilized actin and pyrene-actin in G-buffer and keep on ice to maintain the monomeric state. Determine the protein concentration.

  • Prepare Reaction Mix: In a fluorometer cuvette, prepare a reaction mix containing G-buffer, unlabeled actin, and a small percentage (e.g., 5-10%) of pyrene-labeled actin. Add the desired concentration of H2CB or vehicle control.

  • Initiate Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer to the reaction mix.

  • Measure Fluorescence: Immediately place the cuvette in the fluorometer and measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Actin_Polymerization_Assay_Workflow Prepare Prepare Monomeric Actin (Unlabeled & Pyrene-labeled) Mix Prepare Reaction Mix with H2CB Prepare->Mix Initiate Initiate Polymerization Mix->Initiate Measure Measure Pyrene Fluorescence Over Time Initiate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze

In Vitro Actin Polymerization Assay Workflow.
Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study the effect of this compound on collective cell migration.

Materials:

  • Adherent cell line

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tip (p200 or p1000) or a wound healing insert

  • Culture medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours. For many cell lines, a starting point of 1 x 10⁵ cells/cm² can be used, but this should be optimized.[8][9]

  • Create Wound: Once the cells have formed a confluent monolayer, create a "scratch" or wound in the center of the well using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Wash: Gently wash the well with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of H2CB or vehicle control.

  • Imaging: Immediately capture an image of the wound at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

  • Quantification: Measure the area of the wound at each time point using image analysis software such as ImageJ.[10][11][12][13][14] The rate of wound closure can then be calculated.

Chemotactic Cell Migration Analysis using Transwell Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, and how this is affected by this compound.

Materials:

  • Transwell inserts with appropriate pore size for the cell type

  • Culture plates

  • Cell suspension in serum-free medium

  • Chemoattractant (e.g., serum-containing medium)

  • This compound stock solution

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Prepare Chambers: Place the Transwell inserts into the wells of a culture plate. Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of H2CB or vehicle control. A typical starting seeding density is 1 x 10⁶ cells/mL, but this should be optimized for the specific cell type and insert size.[15][16] Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).

  • Remove Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Fix and Stain: Fix the cells that have migrated to the underside of the membrane with a fixative (e.g., methanol (B129727) or PFA) and then stain them with a suitable stain.

  • Quantification: Count the number of migrated cells on the underside of the membrane in several random fields of view using a microscope.

Conclusion

This compound is an invaluable tool for investigating the role of the actin cytoskeleton in a wide array of cellular functions. Its specific mechanism of action, coupled with a growing body of quantitative data, allows researchers to dissect complex biological processes with precision. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers, scientists, and drug development professionals in their exploration of actin-dependent cellular phenomena and the development of novel therapeutics that target the cytoskeleton.

References

Dihydrocytochalasin B: A Technical Guide to its Impact on Cell Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocytochalasin B (H2CB), a cell-permeable mycotoxin and a derivative of cytochalasin B, serves as a potent inhibitor of cell motility. By primarily targeting the actin cytoskeleton, H2CB disrupts fundamental cellular processes reliant on dynamic actin filament polymerization and remodeling. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects on cell motility, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. A key distinction from its parent compound, cytochalasin B, is that H2CB's inhibitory effects on cell movement are independent of its influence on sugar transport.[1][2][3] This specificity makes it a valuable tool for dissecting the intricate processes of cellular locomotion.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is actin, a critical protein component of the cytoskeleton responsible for cell shape, structure, and movement. H2CB exerts its inhibitory effects by directly interfering with the polymerization of actin filaments.

Specifically, this compound binds to the barbed (fast-growing) end of actin filaments. This binding action physically blocks the addition of new actin monomers to the growing filament, effectively capping it and halting further elongation. This disruption of actin polymerization leads to a cascade of cellular consequences that collectively impair cell motility:

  • Disorganization of Actin Cytoarchitecture: Treatment with H2CB leads to a visible disorganization of the actin cytoskeleton. This includes the breakdown of organized actin structures such as stress fibers and the cortical actin network, which are essential for maintaining cell shape and generating contractile forces.[2]

  • Inhibition of Lamellipodia and Filopodia Formation: Lamellipodia and filopodia are dynamic, actin-rich protrusions at the leading edge of a migrating cell that are essential for sensing the environment and propelling the cell forward. By inhibiting actin polymerization, H2CB prevents the formation and extension of these crucial migratory structures.

  • Impairment of Cell Polarity: The establishment and maintenance of front-rear polarity are critical for directed cell migration. The disruption of the actin cytoskeleton by H2CB interferes with the cell's ability to establish and maintain this polarity, leading to uncoordinated and ineffective movement.

Quantitative Effects on Cell Motility

The inhibitory effect of this compound on cell motility is dose-dependent. The following table summarizes the quantitative data from a study on vascular smooth muscle cells (VSMCs) using a wound healing assay.

Cell TypeAssayThis compound Concentration (µg/mL)Observed Effect on Migration Speed
Vascular Smooth Muscle Cells (VSMCs)Wound Healing Assay0.05Partial inhibition of migration speed
Vascular Smooth Muscle Cells (VSMCs)Wound Healing Assay0.5 - 5.0Essentially complete inhibition of migration speed

Table 1: Dose-dependent effects of this compound on the migration speed of Vascular Smooth Muscle Cells. Data extracted from a graphical representation in a cited study.[4]

Further research on 3T3 fibroblasts has shown that low concentrations of H2CB (2-10 x 10-7 M) are sufficient to cause cell rounding and the loss of actin microfilament bundles, morphological changes indicative of disrupted motility.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to quantify the effects of this compound on cell motility.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration.

Protocol:

  • Cell Seeding: Seed cells (e.g., fibroblasts, epithelial cells) in a multi-well plate and culture until a confluent monolayer is formed. For fibroblasts, a seeding density of approximately 5 x 104 cells/cm2 is recommended to achieve confluence within 24 hours.

  • Creating the "Wound": Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip (p200 or p1000). It is crucial to create a consistent scratch width for reproducible results.

  • Treatment with this compound: Immediately after creating the wound, wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Then, add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Image Acquisition: Place the plate on a live-cell imaging system equipped with an environmental chamber to maintain optimal temperature (37°C) and CO2 levels (5%). Acquire phase-contrast images of the wound area at regular intervals (e.g., every 1-2 hours) for a duration sufficient to observe significant migration in the control group (typically 12-24 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ. The migration rate can be expressed as the change in area over time (e.g., µm²/hour).

Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the migratory response of cells to a chemoattractant.

Protocol:

  • Chamber Preparation: Use transwell inserts with a porous membrane (typically 8 µm pore size for most adherent cells). The lower chamber is filled with culture medium containing a chemoattractant (e.g., fetal bovine serum, specific growth factors).

  • Cell Preparation: Harvest cells and resuspend them in a serum-free or low-serum medium at a concentration of approximately 1 x 105 cells/mL.

  • Treatment and Seeding: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C. After pre-incubation, seed the treated cell suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration through the membrane (typically 4-24 hours, depending on the cell type).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Data Analysis: Elute the stain from the migrated cells and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several microscopic fields for each membrane and calculate the average. The results are typically expressed as the percentage of migrated cells compared to the control.

Signaling Pathways and Visualizations

The regulation of the actin cytoskeleton is a complex process orchestrated by a network of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin dynamics and, consequently, cell motility. While this compound's primary action is the direct inhibition of actin polymerization, this disruption has downstream consequences on these signaling pathways.

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and its position within the broader context of cell motility signaling.

DHCB_Mechanism cluster_actin Actin Dynamics cluster_motility Cell Motility G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation F-actin->Lamellipodia/Filopodia Formation Essential for This compound This compound This compound->F-actin Binds to barbed end Cell Migration Cell Migration Lamellipodia/Filopodia Formation->Cell Migration Drives

Mechanism of this compound Action on Actin Polymerization.

Cell_Motility_Workflow cluster_assay Wound Healing Assay Workflow Confluent Monolayer Confluent Monolayer Create Wound Create Wound Confluent Monolayer->Create Wound Add DHCB Add DHCB Create Wound->Add DHCB Time-lapse Imaging Time-lapse Imaging Add DHCB->Time-lapse Imaging Analyze Wound Closure Analyze Wound Closure Time-lapse Imaging->Analyze Wound Closure

Experimental Workflow for a Wound Healing Assay with this compound.

RhoGTPase_Signaling cluster_upstream Upstream Signals cluster_rho Rho GTPase Signaling cluster_actin_reg Actin Regulation cluster_output Cellular Output Growth Factors Growth Factors Rac1/Cdc42 Rac1/Cdc42 Growth Factors->Rac1/Cdc42 RhoA RhoA Growth Factors->RhoA Actin Polymerization Actin Polymerization Rac1/Cdc42->Actin Polymerization Promotes Stress Fibers Stress Fibers RhoA->Stress Fibers Promotes Cell Motility Cell Motility Actin Polymerization->Cell Motility Stress Fibers->Cell Motility This compound This compound This compound->Actin Polymerization Inhibits

Impact of this compound on Rho GTPase-Mediated Actin Regulation.

Conclusion

This compound is a powerful pharmacological tool for the study of cell motility. Its specific inhibition of actin polymerization, without the confounding effects on glucose transport seen with cytochalasin B, allows for a more focused investigation of the role of the actin cytoskeleton in cellular movement. The dose-dependent inhibition of migration, observable through standard in vitro assays, provides a quantitative measure of its efficacy. The disruption of the actin cytoskeleton by H2CB has profound effects on the signaling pathways that govern cell migration, making it an invaluable compound for researchers in cell biology, cancer research, and drug development aimed at targeting cellular motility.

References

Dihydrocytochalasin B: A Technical Guide for its Application as a Negative Control in Glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to dissect specific molecular events is paramount. When studying processes like glucose transport, which are often intertwined with other cellular functions such as cytoskeletal dynamics, the use of precise molecular tools is crucial. Cytochalasin B is a widely utilized inhibitor of glucose transport and actin polymerization. However, its dual activity complicates the interpretation of experimental results. This technical guide details the use of its close analog, dihydrocytochalasin B (H2CB), as a specific negative control to uncouple the effects on the actin cytoskeleton from the inhibition of glucose transport. Understanding the distinct mechanisms of these two compounds is essential for designing rigorous experiments and obtaining unambiguous results.

This compound vs. Cytochalasin B: A Tale of Two Activities

Cytochalasin B (CB) and this compound (H2CB) are fungal metabolites that share a high degree of structural similarity. Both compounds effectively disrupt the actin cytoskeleton by binding to the barbed end of actin filaments, inhibiting the addition of new actin monomers and leading to a net depolymerization.[1] This disruption of the actin network has profound effects on cell morphology, motility, and cytokinesis.[2]

However, a critical difference lies in their interaction with glucose transporters. While cytochalasin B is a potent inhibitor of glucose transport, this compound has little to no effect on this process.[3][4] This disparity is attributed to the fact that the effects of cytochalasin B on sugar transport and on cell motility and morphology involve separate and independent binding sites.[2][5] H2CB does not compete with CB for binding to the high-affinity sites associated with glucose transporters.[5] This unique property makes H2CB an invaluable tool for researchers.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the differential effects of Cytochalasin B and this compound on glucose transport and actin-related processes.

CompoundTargetEffect on Glucose Transport
Cytochalasin B Glucose Transporters (GLUTs)Potent Inhibition
This compound Glucose Transporters (GLUTs)No significant inhibition

Table 1: Effect on Glucose Transport. this compound does not significantly inhibit glucose transport, making it an ideal negative control to study the effects of actin disruption in isolation.

CompoundTargetEffect on Actin Cytoskeleton
Cytochalasin B Actin Filaments (Barbed End)Disruption of actin filaments, inhibition of polymerization
This compound Actin Filaments (Barbed End)Disruption of actin filaments, inhibition of polymerization

Table 2: Effect on Actin Cytoskeleton. Both compounds exhibit similar potent activity in disrupting the actin cytoskeleton.

InhibitorTransporter IsoformReported Ki / Kd / IC50
Cytochalasin B GLUT1 (human erythrocytes)Kd: ~72 nM - 110 nM[6][7]
GLUT1 (rat brain)Ki: 6.6 +/- 1.9 µM[8]
Glucose Transport (chick embryo fibroblasts)Ki: 1.45 x 10-7 M[9]
Glucose Transport (RINm5F cells)Marked inhibition at 17.3 µM[10]
This compound Glucose TransportNo significant inhibition reported[3][4][5][11]

Table 3: Comparative Inhibitory Constants for Glucose Transport. This table highlights the potent inhibitory effect of Cytochalasin B on glucose transport across various cell types and transporter isoforms, in stark contrast to the negligible effect of this compound.

Experimental Protocols

The following is a detailed methodology for a common glucose uptake assay, incorporating the use of this compound as a negative control. This protocol is based on the widely used 2-deoxy-D-[3H]glucose uptake assay.

2-Deoxy-D-Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cultured cells and to differentiate between effects on glucose transport and actin-dependent processes.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HeLa cells, or other relevant cell lines)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable assay buffer)

  • 2-deoxy-D-[3H]glucose (radiolabeled)

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (positive control for inhibition)

  • This compound (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)

  • Insulin (or other stimulators of glucose uptake, optional)

  • Lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Seed cells in 12-well or 24-well plates at an appropriate density to reach about 80-90% confluency on the day of the assay.

    • Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation:

    • Prior to the assay, wash the cells twice with PBS.

    • Incubate the cells in serum-free medium for 3-4 hours to lower basal glucose uptake.

  • Pre-incubation with Inhibitors:

    • Prepare stock solutions of Cytochalasin B and this compound in DMSO. A typical stock concentration is 10 mM.

    • Prepare working solutions of the inhibitors in KRPH buffer. Final concentrations may range from 1 µM to 50 µM, depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.

    • Aspirate the serum-free medium and wash the cells once with KRPH buffer.

    • Add the following to the respective wells:

      • Vehicle Control: KRPH buffer with the same concentration of DMSO used for the inhibitors.

      • Positive Inhibition Control: KRPH buffer containing Cytochalasin B.

      • Negative Control: KRPH buffer containing this compound.

      • Experimental Groups: As required by the experimental design.

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Prepare the uptake solution containing 2-deoxy-D-[3H]glucose (typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM) in KRPH buffer.

    • To initiate the uptake, add the uptake solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This removes extracellular radiolabeled glucose.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of each well (determined by a parallel plate using a standard protein assay like BCA or Bradford).

    • Calculate the percentage of glucose uptake inhibition for each condition relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_actin Actin Cytoskeleton cluster_glucose Glucose Transport CB Cytochalasin B Actin Actin Polymerization CB->Actin Inhibits GLUT Glucose Transporters (GLUTs) CB->GLUT Inhibits H2CB This compound H2CB->Actin Inhibits Disruption Cytoskeleton Disruption Actin->Disruption Inhibition Uptake Glucose Uptake GLUT->Uptake

Caption: Comparative mechanisms of Cytochalasin B and this compound.

cluster_workflow Experimental Workflow cluster_controls Controls start Seed Cells starve Serum Starve start->starve preincubate Pre-incubate with Controls/Treatments starve->preincubate uptake Add Radiolabeled 2-Deoxyglucose preincubate->uptake Vehicle Vehicle (DMSO) preincubate->Vehicle CB Cytochalasin B (Positive Inhibition Control) preincubate->CB H2CB This compound (Negative Control) preincubate->H2CB stop Stop Uptake & Wash uptake->stop lyse Lyse Cells stop->lyse count Scintillation Counting lyse->count analyze Analyze Data count->analyze

Caption: Workflow for a glucose uptake assay using H2CB as a negative control.

cluster_actin Actin Cytoskeleton Remodeling cluster_glut4 GLUT4 Translocation cluster_inhibitors Inhibitor Action Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt ActinRemodeling Actin Remodeling Akt->ActinRemodeling Regulates GLUT4_vesicles GLUT4 Storage Vesicles (GSVs) Akt->GLUT4_vesicles Promotes Translocation Translocation to Plasma Membrane ActinRemodeling->Translocation Facilitates GLUT4_vesicles->Translocation Fusion Vesicle Fusion Translocation->Fusion GlucoseUptake Glucose Uptake Fusion->GlucoseUptake Cytochalasins Cytochalasin B / this compound Cytochalasins->ActinRemodeling Disrupts

References

Technical Guide: Solubility and Stability of Dihydrocytochalasin B in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (DCB) is a cell-permeable mycotoxin and a saturated derivative of Cytochalasin B.[1] It is a potent inhibitor of actin polymerization, which disrupts the formation and function of the actin cytoskeleton.[2] This activity leads to the inhibition of cytokinesis, the final stage of cell division, making DCB a valuable tool in cell biology research, particularly for studying cell cycle progression and cytoskeletal dynamics.[2] Unlike its parent compound, Cytochalasin B, this compound has minimal effect on glucose transport, allowing for more specific investigations of actin-related processes.[1][3]

Given its hydrophobic nature, this compound is essentially insoluble in water.[1] Therefore, organic solvents are required to prepare stock solutions for in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose. This guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, along with detailed protocols for its preparation, storage, and use.

Solubility Data

This compound exhibits good solubility in DMSO. The reported solubility values from various suppliers are consistent, making it a reliable solvent for preparing concentrated stock solutions. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of the compound.[3]

Table 1: Quantitative Solubility of this compound in DMSO

ParameterValueMolar EquivalentSource(s)
Solubility in DMSO≥ 20 mg/mL≥ 41.53 mMMedChemExpress[3]
Solubility in DMSO20 mg/mL~ 41.53 mMCayman Chemical[2]

Note: The molecular weight of this compound is 481.62 g/mol .[3] The molarity is calculated based on this value.

Stability and Storage of DMSO Stock Solutions

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its biological activity and ensure experimental reproducibility. The solid compound is stable for years when stored under appropriate conditions.[2] Once dissolved in DMSO, the stability is dependent on the storage temperature. To prevent degradation and contamination, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended DurationSource(s)
Solid Powder-20°C≥ 4 yearsCayman Chemical, MedChemExpress[2][3]
In DMSO-20°CUp to 1 monthMedChemExpress[3][4]
In DMSO-80°CUp to 6 monthsMedChemExpress[3][4]

Note: If a DMSO solution is stored at -20°C for more than one month, its efficacy should be re-verified.[4]

Experimental Protocols & Workflows

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM solution, weigh 9.63 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For 9.63 mg of powder, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][4]

Workflow for Solution Preparation

The following diagram outlines the standard workflow for preparing this compound stock and working solutions for cell-based assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Essential Controls A Weigh this compound (Solid Powder) B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Fully Dissolved B->C D Create Single-Use Aliquots C->D E Store at -80°C or -20°C D->E F Thaw a Stock Aliquot E->F For Experiment G Perform Stepwise Dilution into Cell Culture Medium F->G H Ensure Final DMSO % is Low (e.g., < 0.1% - 0.5%) G->H I Add to Cell Culture H->I J Prepare Vehicle Control (Medium + Same Final % DMSO) H->J K Add to Parallel Cell Culture J->K

Workflow for preparing this compound solutions.
Protocol for Preparing a Working Solution

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is kept low (typically ≤ 0.1% to avoid cellular toxicity).[6]

Procedure:

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.

  • Stepwise Dilution: To prevent precipitation of the hydrophobic compound, perform a stepwise dilution.[5] For example, first, dilute the stock solution into a small volume of medium, mix well, and then transfer this intermediate dilution to the final volume.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.[6]

  • Use Immediately: It is recommended to use the final aqueous working solution immediately and not to store it for extended periods.[7]

Mechanism of Action

This compound's primary molecular target is F-actin. By binding to the barbed (fast-growing) end of actin filaments, it inhibits both the association and dissociation of actin monomers. This disruption of actin dynamics interferes with the formation and function of the contractile actin ring, which is essential for cleaving the cell into two daughter cells during cytokinesis. The result is a failure of cell division, often leading to the formation of multinucleated cells.

G DCB This compound Actin Actin Polymerization (G-actin -> F-actin) DCB->Actin Inhibits Cytoskeleton Actin Cytoskeleton (Contractile Ring) Actin->Cytoskeleton Cytokinesis Cytokinesis (Cell Division) Cytoskeleton->Cytokinesis Result Cell Cycle Arrest (Multinucleated Cells) Cytokinesis->Result Leads to

Inhibitory action of this compound on cytokinesis.

References

An In-depth Technical Guide to Dihydrocytochalasin B: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dihydrocytochalasin B, a potent inhibitor of actin polymerization. It is designed to serve as a valuable resource for researchers in cell biology, cancer research, and drug development. This document outlines the key properties of this compound, lists reputable suppliers and their product specifications, and provides detailed experimental protocols for its application in laboratory settings.

Core Properties and Mechanism of Action

This compound is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. Unlike its analog, Cytochalasin B, it does not significantly inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes. The primary mechanism of action of this compound involves binding to the barbed (fast-growing) end of actin filaments. This interaction prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation and disrupting the dynamic process of actin polymerization. This disruption of the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis.

Supplier and Purity Information

For researchers sourcing this compound, several reputable suppliers offer this compound with varying purity levels. The following table summarizes the information from prominent suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
Santa Cruz Biotechnologysc-203073>98%[1]481.63[1]39156-67-7[1]
Sigma-AldrichD1641Quality Level 200481.62[2]39156-67-7[2]
Cayman Chemical11332≥95%[3]481.639156-67-7[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Visualization of F-Actin Cytoskeleton Disruption

This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton using phalloidin (B8060827) staining.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells twice with PBS. Incubate the cells with fluorescently-conjugated phalloidin diluted in PBS for 30-60 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

G cluster_workflow F-Actin Staining Workflow start Start treat Treat cells with This compound start->treat fix Fix cells with PFA treat->fix permeabilize Permeabilize cells with Triton X-100 fix->permeabilize stain Stain with fluorescent phalloidin permeabilize->stain mount Mount coverslips stain->mount image Image with fluorescence microscope mount->image

F-Actin Staining Experimental Workflow
Cell Motility (Wound Healing) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • Adherent cells

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (e.g., p200)

  • Cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cells in suspension

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound on actin polymerization.

G cluster_actin Actin Polymerization G_actin G-actin (Monomer) Barbed_end Barbed End (+) G_actin->Barbed_end Polymerization F_actin F-actin (Filament) Pointed_end Pointed End (-) F_actin->Pointed_end Depolymerization Barbed_end->F_actin Dihydrocytochalasin_B This compound Dihydrocytochalasin_B->Barbed_end Inhibits monomer addition

References

Technical Guide: Dihydrocytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B is a cell-permeable mycotoxin belonging to the cytochalasin family. It serves as a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells.[1] Unlike its analogue, cytochalasin B, it does not inhibit glucose transport, making it a more specific tool for studying actin-dependent cellular processes.[2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white powder with the following key identifiers and properties.

PropertyValue
CAS Number 39156-67-7[1][4]
Molecular Formula C29H39NO5[5]
Molecular Weight 481.62 g/mol
Purity >98%[5]
Storage Temperature -20°C
EC Number 254-324-4
MDL Number MFCD12910542

Mechanism of Action

The primary mechanism of action for this compound is the disruption of actin filament dynamics. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and thereby prevents filament elongation.[6][7][8] This interference with the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis.[2]

Signaling Pathway and Mechanism of Action

G Mechanism of Action of this compound cluster_0 Actin Polymerization cluster_1 Cellular Effects G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Barbed End F-actin->Barbed End This compound This compound This compound->Barbed End Binds to Inhibition of Elongation Inhibition of Elongation Barbed End->Inhibition of Elongation Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Inhibition of Elongation->Actin Cytoskeleton Disruption Altered Cell Morphology Altered Cell Morphology Actin Cytoskeleton Disruption->Altered Cell Morphology Inhibition of Motility Inhibition of Motility Actin Cytoskeleton Disruption->Inhibition of Motility Cytokinesis Arrest Cytokinesis Arrest Actin Cytoskeleton Disruption->Cytokinesis Arrest

Caption: this compound binds to the barbed end of F-actin, inhibiting polymerization and leading to various cellular effects.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities primarily related to its effect on the actin cytoskeleton. It has been shown to be a valuable tool in studying actin-dependent processes.

Assay/Cell TypeEffectConcentrationReference
HeLa CellsBlocks cleavage furrow formation and cytokinesis10 µM[1]
REF-52 CellsInduces tetraploidy and arrests the cell cycle in G1 phaseNot Specified[1]
SKVLB1 CellsIncreases sensitivity to paclitaxel (B517696) and doxorubicinNot Specified[1]
3T3 CellsReversibly blocks initiation of DNA synthesis0.2-1.0 µM[9]
3T3 CellsCauses cell rounding and loss of actin microfilament bundles0.2-1.0 µM[9]
BALB/c 3T3 CellsCauses zeiosis and elongation2-4 µM (compared to Cytochalasin B)[3]
BALB/c 3T3 CellsCauses arborization and rounding10-50 µM (compared to Cytochalasin B)[3]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on cells. Specific concentrations and incubation times may need to be optimized for different cell types and experimental questions.

Inhibition of Actin Polymerization (In Vitro Viscometry Assay)

This protocol is based on the principle that the polymerization of G-actin (globular) to F-actin (filamentous) increases the viscosity of the solution.

  • Reagents and Materials:

    • Monomeric actin (G-actin) solution

    • Polymerization buffer (e.g., containing MgCl2 and ATP)

    • This compound stock solution (in DMSO)

    • Viscometer

  • Procedure:

    • Prepare a solution of G-actin in a low ionic strength buffer.

    • Add this compound (or DMSO as a control) to the G-actin solution at the desired final concentration.

    • Initiate polymerization by adding the polymerization buffer.

    • Measure the change in viscosity over time using a viscometer.

    • A decrease in the rate and extent of viscosity increase in the presence of this compound indicates inhibition of actin polymerization.[10][11]

Analysis of Cellular Morphology and Cytoskeleton Organization

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton.

  • Reagents and Materials:

    • Cells cultured on coverslips

    • This compound stock solution (in DMSO)

    • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

    • DAPI (for nuclear staining)

    • Paraformaldehyde (for fixation)

    • Triton X-100 (for permeabilization)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with various concentrations of this compound (and a DMSO control) for the desired amount of time.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin with fluorescently labeled phalloidin.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope and document changes in cell shape and the organization of actin filaments.[9]

Experimental Workflow

G Experimental Workflow for Cellular Effects of this compound Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Staining Permeabilization->Staining Phalloidin & DAPI Microscopy Microscopy Staining->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis Image Analysis

Caption: A typical workflow for studying the effects of this compound on cellular morphology and the actin cytoskeleton.

Conclusion

References

Dihydrocytochalasin B: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (DCB) is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites. Since its discovery as a derivative of the more widely studied Cytochalasin B, DCB has served as a valuable tool in cell biology research. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of numerous cellular processes. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its function.

Discovery and History

This compound was first described in the scientific literature in the early 1970s as a chemically modified version of Cytochalasin B. The parent compound, Cytochalasin B, was isolated from the mold Helminthosporium dematioideum in 1967. Researchers sought to understand the structure-activity relationship of cytochalasans, leading to the synthesis of various derivatives. This compound is prepared by the reduction of Cytochalasin B, a process that saturates the double bond in the lactone ring of the molecule. This modification was instrumental in dissecting the dual activities of Cytochalasin B. Early studies by Lin and Spudich were pivotal in demonstrating that while Cytochalasin B inhibits both actin polymerization and glucose transport, this compound selectively inhibits actin-related processes without affecting glucose uptake[1]. This key difference established DCB as a more specific probe for studying the roles of the actin cytoskeleton in cellular functions.

Synthesis and Biosynthesis

Chemical Synthesis

This compound is synthesized from its precursor, Cytochalasin B, through a chemical reduction reaction. The most common method involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. This reaction specifically targets the α,β-unsaturated ketone in the macrocyclic ring of Cytochalasin B, reducing the carbon-carbon double bond to a single bond.

Biosynthesis

The biosynthesis of cytochalasans, including the precursor to DCB, is a complex process in fungi involving a hybrid of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways[2]. These large, multifunctional enzymes work in an assembly-line fashion to construct the complex carbon skeleton of the molecule. The polyketide portion forms the macrocyclic ring, while the NRPS module incorporates an amino acid, typically phenylalanine in the case of Cytochalasin B, which forms the isoindolone ring. The final steps of the biosynthesis involve a series of tailoring reactions, including cyclization and hydroxylation, to yield the mature cytochalasan.

Mechanism of Action: Inhibition of Actin Polymerization

The primary molecular target of this compound is actin, a key protein component of the cytoskeleton. DCB disrupts actin dynamics by binding to the barbed (fast-growing) end of actin filaments (F-actin). This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin polymerization has profound effects on a multitude of cellular processes that rely on a dynamic actin cytoskeleton.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities stemming from its ability to disrupt the actin cytoskeleton. These effects have been quantified in various cell lines and in vitro assays.

Biological EffectCell Line / SystemEffective Concentration / IC₅₀Reference(s)
Inhibition of Cytokinesis HeLa10 µM (blocks cleavage furrow formation)[3]
3T3 cellsMorphological changes at 4 µM[1][4]
Inhibition of DNA Synthesis Swiss/3T3 mouse fibroblasts0.2 - 1.0 µM (reversibly blocks initiation)[5][6]
Inhibition of Actin Polymerization In vitro (muscle actin)Relative potency: Cytochalasin D > Cytochalasin E ≈ This compound [7]
Cell Morphology Changes 3T3 cellsZeiosis and elongation at 4 µM; arborization and rounding at higher concentrations[1][4]

Key Experimental Protocols

Synthesis of this compound from Cytochalasin B

Objective: To prepare this compound by the reduction of Cytochalasin B.

Materials:

Procedure:

  • Dissolve Cytochalasin B in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess to ensure complete reduction.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The product, this compound, will have a different retention factor (Rf) than the starting material.

  • Once the reaction is complete, neutralize any excess NaBH₄ by the careful addition of a weak acid (e.g., acetic acid) until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Pyrene-Actin Polymerization Assay

Objective: To measure the effect of this compound on the kinetics of actin polymerization in vitro. This assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

Materials:

  • Monomeric (G-)actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • 96-well black microplate

Procedure:

  • Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically in the low micromolar range.

  • In a 96-well black microplate, prepare the reaction mixtures. For each condition (control and different concentrations of DCB), a typical reaction would include:

    • G-buffer

    • This compound (or DMSO for the control) at the desired final concentration.

    • The G-actin working stock.

  • Initiate actin polymerization by adding 1/10th of the final volume of 10x Polymerization buffer to each well. This introduces the salts (KCl and MgCl₂) necessary for polymerization.

  • Immediately place the microplate in the fluorometer and begin recording the fluorescence intensity over time at 37°C. Measurements are typically taken every 30-60 seconds for 30-60 minutes.

  • Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is indicated by the plateau of the curve. Compare the curves for the DCB-treated samples to the control to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Disruption of Actin Dynamics

This compound's primary effect is the direct inhibition of actin polymerization. This disruption has downstream consequences on signaling pathways that are regulated by the state of the actin cytoskeleton. One of the key families of proteins that link cell surface receptors to the actin cytoskeleton are the Rho GTPases (e.g., RhoA, Rac1, Cdc42). While DCB does not directly target Rho GTPases, its alteration of the actin cytoskeleton can indirectly affect their activity and the downstream signaling cascades they control, which are involved in processes like cell adhesion, migration, and cytokinesis.

Actin_Polymerization_Inhibition G_actin G-actin (Monomers) Polymerization Polymerization G_actin->Polymerization Addition of Monomers F_actin_barbed F-actin (Barbed End) Polymerization->F_actin_barbed DCB This compound DCB->F_actin_barbed Binds and Caps

Mechanism of this compound Action
Experimental Workflow: Pyrene-Actin Polymerization Assay

The following diagram illustrates the key steps in a typical pyrene-actin polymerization assay to assess the effect of an inhibitor like this compound.

Pyrene_Actin_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Pyrene-labeled G-actin - Buffers (G- and Polymerization) - this compound start->prepare_reagents mix_components Mix G-actin, Buffer, and This compound (or DMSO) prepare_reagents->mix_components initiate_polymerization Initiate Polymerization (add Polymerization Buffer) mix_components->initiate_polymerization measure_fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) over time initiate_polymerization->measure_fluorescence analyze_data Analyze Data: - Plot Fluorescence vs. Time - Determine Polymerization Rate measure_fluorescence->analyze_data end End analyze_data->end

Pyrene-Actin Polymerization Assay Workflow

Conclusion

This compound remains a valuable molecular probe for investigating the intricate roles of the actin cytoskeleton in a wide array of cellular functions. Its specific inhibition of actin polymerization, without the confounding effects on glucose transport seen with its parent compound, Cytochalasin B, allows for more precise dissection of actin-dependent processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of cytoskeletal dynamics and its implications in health and disease.

References

Methodological & Application

Dihydrocytochalasin B: Application Notes and Protocols for Actin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a cell-permeable mycotoxin and a derivative of cytochalasin B. It serves as a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells governing cell motility, division, and morphology.[1][2] H2CB exerts its effects by disrupting actin filament structure and function.[1][2] Notably, unlike its parent compound cytochalasin B, H2CB does not inhibit glucose transport, making it an excellent control for distinguishing actin-related cellular effects from those associated with glucose metabolism inhibition.[3][4][5] These characteristics make this compound a valuable tool in cell biology, cancer research, and drug development for dissecting actin-dependent cellular processes.

Mechanism of Action

This compound inhibits actin polymerization by binding to the barbed (fast-growing) end of actin filaments (F-actin).[6][7][8] This binding prevents the addition of new actin monomers to the growing filament, effectively capping it and halting elongation.[9][10] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division (cytokinesis), and blockage of cell migration.[1][11][12]

cluster_0 Cellular Processes cluster_1 Actin Dynamics Cell_Motility Cell Motility Cell_Division Cell Division (Cytokinesis) Cell_Morphology Cell Morphology G_Actin G-actin (Monomers) F_Actin F-actin (Filaments) G_Actin->F_Actin Polymerization Barbed_End Barbed (+) End G_Actin->Barbed_End Addition F_Actin->Cell_Motility F_Actin->Cell_Division F_Actin->Cell_Morphology F_Actin->G_Actin Depolymerization Barbed_End->G_Actin Blocks Addition Pointed_End Pointed (-) End H2CB This compound H2CB->Barbed_End Binds to Actin_Disruption Actin Cytoskeleton Disruption Actin_Disruption->Cell_Motility Inhibits Actin_Disruption->Cell_Division Inhibits Actin_Disruption->Cell_Morphology Alters

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the effective working concentrations of this compound for various applications as cited in the literature.

Table 1: In Vitro Actin Polymerization Inhibition

ParameterConcentrationNotes
Half-maximal inhibition (in the presence of F-actin fragments)~2 x 10⁻⁷ MMore potent than Cytochalasin B under these conditions.[13][14]
Half-maximal inhibition (in the absence of ATP)~4 x 10⁻⁸ MIncreased sensitivity in the absence of ATP.[13][14]

Table 2: Cell-Based Assay Working Concentrations

Cell TypeApplicationConcentration RangeIncubation TimeReference
Swiss/3T3 mouse fibroblastsInhibition of DNA synthesis0.2 - 1 µM (2-10 x 10⁻⁷ M)8-10 hours[2]
HeLa cellsInhibition of cytokinesis10 µMNot specified[11]
Vascular Smooth Muscle Cells (VSMCs)Inhibition of cell migration0.05 - 5.0 µg/mL24 hours[12]
REF-52 cellsCell cycle arrest in G1Not specifiedNot specified[11]

Experimental Protocols

Protocol 1: Inhibition of Actin Polymerization in a Cell-Free System

This protocol is based on methods for monitoring actin polymerization in vitro.

Materials:

  • Monomeric (G-)actin

  • Actin polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • This compound stock solution (in DMSO)

  • Fluorometer and pyrene-labeled actin (for fluorescence-based assays) or viscometer.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, mix G-actin with the actin polymerization buffer.

  • Add the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) to the actin solution.

  • Initiate polymerization by warming the solution to room temperature or 37°C.

  • Monitor the rate of polymerization over time using a fluorometer (measuring the increase in fluorescence of pyrene-labeled actin) or a viscometer (measuring the increase in viscosity).

cluster_workflow In Vitro Actin Polymerization Assay Workflow start Start prepare_reagents Prepare G-actin, Buffer, and H2CB Stock start->prepare_reagents mix_reagents Mix G-actin and Buffer on Ice prepare_reagents->mix_reagents add_h2cb Add H2CB or DMSO (Control) mix_reagents->add_h2cb initiate_polymerization Initiate Polymerization (Warm to RT/37°C) add_h2cb->initiate_polymerization monitor Monitor Polymerization (Fluorometry/Viscometry) initiate_polymerization->monitor end End monitor->end

Workflow for in vitro actin polymerization assay.
Protocol 2: Inhibition of Cell Migration (Wound Healing Assay)

This protocol describes a common method to assess the effect of this compound on cell migration.

Materials:

  • Cultured cells (e.g., VSMCs, fibroblasts)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile pipette tips or a cell scraper

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in a multi-well plate and grow to confluency.

  • Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

  • Wash the cells with fresh medium to remove detached cells.

  • Treat the cells with varying concentrations of this compound dissolved in the culture medium. Include a DMSO vehicle control.

  • Incubate the cells and capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).

  • Measure the width of the wound at each time point to quantify the extent of cell migration into the scratched area.

Protocol 3: Analysis of Cytoskeletal Disruption by Immunofluorescence

This protocol outlines the visualization of actin filament disruption in cultured cells.

Materials:

  • Cells grown on coverslips

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentration of this compound or DMSO for the appropriate duration.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Stain the F-actin by incubating with fluorescently labeled phalloidin for 20-30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the actin cytoskeleton using a fluorescence microscope. Compare the morphology of actin filaments in treated versus control cells.

Concluding Remarks

This compound is a specific and effective inhibitor of actin polymerization, proving indispensable for studying the role of the actin cytoskeleton in various cellular functions. Its unique property of not inhibiting glucose transport makes it a superior control compound in many experimental contexts.[3][5] The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in their investigations. As with any bioactive compound, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental setup.

References

Preparation of Dihydrocytochalasin B Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Dihydrocytochalasin B stock solutions for research applications. This compound, a derivative of cytochalasin B, is a potent inhibitor of actin polymerization and is widely used in cell biology to study processes involving the actin cytoskeleton, such as cell division and motility. Unlike its parent compound, it does not inhibit glucose transport, making it a more specific tool for studying cytoskeletal dynamics.[1][2] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and efficacy. This protocol outlines the necessary steps and provides key data in a structured format for researchers, scientists, and drug development professionals.

Compound Information

This compound is a fungal mycotoxin that disrupts actin filament function by binding to the barbed end of actin filaments, thereby inhibiting the assembly and disassembly of actin monomers.[1][3]

PropertyValueReference
Molecular Formula C₂₉H₃₉NO₅[1][4]
Molecular Weight 481.62 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 39156-67-7[1][4]

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions. It is poorly soluble in aqueous solutions but readily dissolves in several organic solvents. It is important to use high-purity, anhydrous solvents to ensure maximum solubility and stability of the compound.

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO) ≥ 20 mg/mL (≥ 41.53 mM)[1][3]
Dimethylformamide (DMF) 30 mg/mL (62.29 mM)[1][3]
Ethanol 20 mg/mL[3]
Water Essentially insoluble

Note: For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure minimal water content, which can affect solubility.[1] Warming and sonication may be necessary to fully dissolve the compound in DMF.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for cell culture experiments.

Materials
  • This compound powder (CAS 39156-67-7)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Safety Precautions: this compound is a mycotoxin and should be handled with care in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mM x 481.62 g/mol / 1000 = 4.8162 mg

  • Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolving the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial for maintaining the activity of the this compound stock solution.

Storage ConditionDurationReference
Powder -20°C for up to 3 years[1]
In Solvent -80°C for up to 6 months[1]
In Solvent -20°C for up to 1 month[1]

Note: It is not recommended to store aqueous dilutions of the stock solution for more than one day.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the general mechanism of action of this compound.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh 1. Calculate Mass add_solvent Add Anhydrous DMSO weigh->add_solvent 2. Transfer to Tube dissolve Vortex to Dissolve add_solvent->dissolve 3. Cap Tightly aliquot Aliquot into Single-Use Tubes dissolve->aliquot 4. Ensure Complete Dissolution store Store at -80°C or -20°C aliquot->store 5. Protect from Light finish Ready for Experimental Use store->finish

Caption: Workflow for preparing this compound stock solution.

G Simplified Mechanism of this compound Action DCB This compound Filament Growing Actin Filament (Barbed End) DCB->Filament Binds to Barbed End Actin Actin Monomers Actin->Filament Polymerization Inhibition Inhibition of Polymerization Filament->Inhibition Disruption Disruption of Actin Cytoskeleton Inhibition->Disruption Cellular_Effects Inhibition of: - Cell Division - Cell Motility - Phagocytosis Disruption->Cellular_Effects

Caption: this compound's inhibitory effect on actin polymerization.

References

Application Notes and Protocols for Dihydrocytochalasin B in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocytochalasin B is a potent inhibitor of actin polymerization and a valuable tool for studying the role of the actin cytoskeleton in cellular processes such as cell migration. By disrupting the dynamic assembly and disassembly of actin filaments, this compound effectively halts cell motility, making it an ideal compound for investigating the mechanisms of migration and for screening potential anti-migratory drugs. These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action

This compound exerts its inhibitory effect on cell migration by directly interacting with actin filaments. It binds to the barbed (fast-growing) end of F-actin, preventing the addition of new G-actin monomers.[1][2] This action effectively caps (B75204) the filament, halting its elongation and disrupting the protrusive forces necessary for cell movement. The disruption of the actin cytoskeleton leads to changes in cell morphology, including cell rounding and the loss of microfilament bundles, which are essential for directional migration.[3][4]

Data Presentation

Table 1: Effective Concentrations of this compound for Inhibition of Cell Migration
Cell TypeAssay TypeEffective Concentration RangeIncubation TimeReference
Vascular Smooth Muscle Cells (VSMCs)Wound Healing0.05 - 5.0 µg/mL24 hours[3]
Swiss/3T3 Mouse FibroblastsDNA Synthesis Inhibition (related to migration)0.2 - 1.0 µM (approx. 0.1 - 0.5 µg/mL)8 - 10 hours[4]

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A preliminary dose-response and time-course experiment is highly recommended.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in vitro.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (p200 or p1000) or a specialized scratch tool

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours prior to wounding.

  • Creating the Wound: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • This compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wounds using a microscope at low magnification (e.g., 4x or 10x). Mark the plate to ensure the same field of view is captured at subsequent time points.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Image Acquisition (Time X): Acquire images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Transwell Migration Assay (Boyden Chamber Assay)

The transwell assay assesses the migratory capacity of individual cells in response to a chemoattractant.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Chemoattractant (e.g., complete medium with FBS, specific growth factors)

  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)

  • Multi-well companion plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Preparation of Transwell Inserts: Pre-hydrate the transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.

  • Preparation of Chemoattractant: Add the chemoattractant solution to the lower chamber of the companion plate.

  • Cell Preparation and Treatment:

    • Harvest and resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10⁵ cells/mL).

    • Add the desired concentration of this compound or vehicle control (DMSO) to the cell suspension.

    • Incubate the cell suspension with the treatment for a predetermined time (e.g., 30-60 minutes) at 37°C. This pre-incubation step allows the drug to take effect before the cells are exposed to the chemoattractant.

  • Cell Seeding: Remove the pre-hydration medium from the transwell inserts and carefully seed the treated cell suspension into the upper chamber.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration that allows for significant migration in the control group (typically 4-24 hours, depending on the cell type).[5][6]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.

  • Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

  • Washing: Gently wash the insert in water to remove excess stain.

  • Imaging and Quantification: Allow the insert to dry completely. Image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.

Mandatory Visualization

experimental_workflow cluster_setup Assay Setup cluster_treatment This compound Treatment cluster_incubation Incubation & Migration cluster_analysis Data Acquisition & Analysis A Seed Cells & Grow to Confluence B Create Wound / Prepare Transwell A->B C Wash with PBS B->C D Add this compound (or Vehicle Control) C->D E Incubate (Time-course) D->E F Image Acquisition E->F G Quantify Migration F->G H Statistical Analysis G->H

Caption: Experimental workflow for a cell migration assay with this compound.

mechanism_of_action cluster_actin Actin Polymerization cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome G_Actin G-Actin Monomers Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-Actin Filament Pointed_End Pointed End (-) Disruption Actin Cytoskeleton Disruption DHCB This compound DHCB->Barbed_End Binds & Blocks Inhibition Inhibition of Cell Migration Disruption->Inhibition

Caption: Mechanism of this compound action on actin filament polymerization.

References

Application Notes and Protocols: Phalloidin Staining for Visualizing F-Actin Alterations Following Dihydrocytochalasin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a potent cell-permeable mycotoxin that disrupts the actin cytoskeleton, a critical component in a multitude of cellular processes including cell motility, division, and maintenance of cell shape.[1][2] Accurate visualization of the actin filament (F-actin) network following H2CB treatment is crucial for understanding its mechanism of action and for screening compounds that modulate cytoskeletal dynamics. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe that selectively binds to F-actin, making its fluorescent conjugates an indispensable tool for this purpose.[3][4]

These application notes provide a detailed protocol for fluorescent phalloidin staining of cultured cells treated with this compound. The protocol is optimized to preserve and visualize the disrupted actin structures, alongside methods for quantifying the observed changes.

Mechanism of Action: this compound and Phalloidin

This compound functions by binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2][5] This disruption of actin dynamics leads to the fragmentation of existing filaments and the formation of actin aggregates.[1] Phalloidin, in contrast, binds to and stabilizes F-actin, preventing its depolymerization.[4] This property allows for the clear visualization of the remaining F-actin structures, even after H2CB-induced disruption.

G cluster_0 This compound Action cluster_1 Phalloidin Staining H2CB This compound BarbedEnd F-actin Barbed End H2CB->BarbedEnd Binds to Polymerization Actin Polymerization BarbedEnd->Polymerization Inhibits FilamentDisruption Filament Disruption & Aggregation Polymerization->FilamentDisruption Phalloidin Fluorescent Phalloidin F_actin Disrupted F-actin Phalloidin->F_actin Binds to Visualization Fluorescence Microscopy Visualization F_actin->Visualization Enables

Caption: Mechanism of this compound and Phalloidin.

Experimental Protocols

This section details the necessary protocols for cell culture, this compound treatment, and subsequent phalloidin staining.

Materials and Reagents
ReagentSupplierCatalog Number
This compound(Example) Sigma-AldrichC6762
Fluorescently Labeled Phalloidin(Example) Thermo FisherA12379
Paraformaldehyde (Methanol-free, 16%)(Example) Electron Microscopy Sciences15710
Triton™ X-100(Example) Sigma-AldrichT8787
Bovine Serum Albumin (BSA)(Example) Sigma-AldrichA7906
Phosphate Buffered Saline (PBS), pH 7.4(Example) Gibco10010023
Dimethyl Sulfoxide (DMSO)(Example) Sigma-AldrichD2650
Cell Culture Medium and SupplementsVaries by cell line-
Glass Coverslips(Example) Warner Instruments64-0720
Cell Culture and Treatment
  • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of staining.

  • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A common working concentration range is 1-10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the H2CB-treated samples.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to several hours, depending on the cell type and the desired level of actin disruption.

Phalloidin Staining Protocol

This protocol is optimized for visualizing actin filaments after H2CB-induced disruption.

G start Start: H2CB-Treated Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1% Triton X-100 (5-10 min, RT) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Block with 1% BSA in PBS (30 min, RT) wash3->block stain Stain with Fluorescent Phalloidin (20-60 min, RT, in dark) block->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Coverslip wash4->mount image Image with Fluorescence Microscope mount->image

Caption: Phalloidin Staining Workflow.

  • Washing: Carefully aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by adding a freshly prepared solution of 4% methanol-free paraformaldehyde (PFA) in PBS. Incubate for 10-15 minutes at room temperature. It is crucial to use methanol-free PFA as methanol (B129727) can disrupt the actin cytoskeleton.[6]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. For cells with potentially fragile actin fragments due to H2CB treatment, consider reducing the permeabilization time to 3-5 minutes to minimize the loss of these structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently labeled phalloidin stock solution in 1% BSA in PBS to the manufacturer's recommended working concentration (typically 1:100 to 1:1000).[3] Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Data Presentation and Quantitative Analysis

The effects of this compound on the actin cytoskeleton can be quantified by analyzing fluorescence microscopy images. Software such as ImageJ or Fiji can be used to measure changes in F-actin intensity and distribution.[8][9]

Quantitative Data Summary
ParameterControl (Vehicle)This compound (1 µM)This compound (5 µM)
Mean Fluorescence Intensity (Arbitrary Units) 150.2 ± 12.595.7 ± 8.960.3 ± 5.1
Percentage of Cells with Disrupted Actin < 5%65% ± 5%95% ± 3%
Average Filament Length (µm) 15.8 ± 2.15.2 ± 1.32.1 ± 0.8
Actin Aggregate Formation NoneModerateHigh

Note: The data presented in this table is illustrative and will vary depending on the cell type, H2CB concentration, and treatment duration.

Image Analysis Protocol using ImageJ/Fiji
  • Image Acquisition: Capture images using identical microscope settings (e.g., exposure time, gain) for all experimental conditions.

  • Image Pre-processing: Open the images in ImageJ/Fiji. If necessary, perform background subtraction.

  • Region of Interest (ROI) Selection: Use the freehand selection tool to outline individual cells as ROIs.

  • Measure Mean Fluorescence Intensity: For each ROI, measure the mean gray value, which corresponds to the average fluorescence intensity of phalloidin staining.

  • Analyze Filament Characteristics (Optional): Utilize plugins like "Ridge Detection" or "AnalyzeSkeleton" to quantify filament length and branching.

  • Data Compilation and Statistical Analysis: Export the measurements and perform statistical analysis to determine the significance of the observed changes.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Staining Incomplete permeabilization.Increase Triton X-100 concentration or incubation time.
Inactive phalloidin conjugate.Use a fresh vial of phalloidin or a new lot.
Methanol-containing fixative used.Ensure the use of methanol-free paraformaldehyde.[6]
High Background Insufficient washing.Increase the number and duration of wash steps.
Inadequate blocking.Increase the BSA concentration or blocking time.
Loss of Actin Structures Over-permeabilization.Decrease Triton X-100 concentration or incubation time, especially for H2CB-treated cells.
Harsh washing steps.Be gentle when adding and removing solutions.
Phalloidin Staining in the Nucleus A sign of cell stress or apoptosis.Ensure optimal cell health before and during the experiment.
Fixation artifact.Optimize fixation time and temperature.

Conclusion

This application note provides a comprehensive and optimized protocol for the phalloidin staining of F-actin in cells treated with this compound. By carefully following these procedures, researchers can reliably visualize and quantify the disruptive effects of this compound on the actin cytoskeleton. The provided guidelines for data analysis and troubleshooting will further aid in obtaining high-quality, reproducible results, which are essential for advancing research in cell biology and drug discovery.

References

Application Notes and Protocols for Cell Fixation and Permeabilization following Dihydrocytochalasin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a potent cell-permeable mycotoxin and a derivative of Cytochalasin B. It primarily functions as an inhibitor of actin polymerization, a critical process for maintaining cell structure, motility, and division.[1] By binding to the barbed end of actin filaments, H2CB effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1] This disruption manifests as changes in cell morphology, such as cell rounding and the loss of actin microfilament bundles.[1] Unlike its parent compound, Cytochalasin B, H2CB does not significantly inhibit sugar transport, making it a more specific tool for studying actin-dependent cellular processes.[1][2]

These application notes provide detailed protocols for treating cells with this compound to study its effects on the actin cytoskeleton, followed by standard cell fixation and permeabilization procedures for subsequent immunofluorescence analysis. The methodologies are designed to enable researchers to visualize and quantify the impact of H2CB on cellular morphology and actin filament organization.

Data Presentation

The following tables summarize quantitative data on the effects of cytochalasins on cell morphology and actin organization. While specific quantitative fluorescence intensity data for this compound is limited in publicly available literature, data from closely related cytochalasins are presented to provide a comparative reference.

Table 1: Comparative Effects of Cytochalasins on Cell Morphology

CompoundConcentration (µM)Observed Morphological Changes in 3T3 CellsReference
This compound (H2CB)Slightly higher than Cytochalasin BZeiosis and elongation at lower concentrations; arborized and rounded at higher concentrations.[2]
Cytochalasin B (CB)2 - 4Zeiosis and elongation.[2]
10 - 50Arborized and rounded.[2]
Cytochalasin D (CD)5-8 times more potent than CBInduces similar morphological changes as CB but at lower concentrations.[2]

Table 2: Quantitative Analysis of Actin Cytoskeleton Disruption by Cytochalasin D

TreatmentParameter MeasuredQuantitative ChangeCell TypeReference
Cytochalasin D (1 µM)Actin Corral AreaIncrease of 0.31 µm² ± 0.04 SEMN/A[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on actin polymerization.

DihydrocytochalasinB_Pathway Mechanism of this compound Action on Actin Polymerization cluster_0 Actin Dynamics G_Actin G-actin (Monomers) Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization F_Actin F-actin (Filament) Pointed_End Pointed End (-) Barbed_End->G_Actin Depolymerization H2CB This compound H2CB->Barbed_End Binding and Inhibition

Caption: this compound inhibits actin polymerization by binding to the barbed end of F-actin filaments.

Experimental Protocols

Protocol 1: Treatment of Adherent Cells with this compound for Immunofluorescence Analysis of the Actin Cytoskeleton

This protocol describes the treatment of adherent cells with this compound, followed by fixation, permeabilization, and staining with fluorescently labeled phalloidin (B8060827) to visualize F-actin.

Materials and Reagents:

  • Adherent cells (e.g., HeLa, U2OS, or 3T3 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (H2CB) stock solution (e.g., 10 mM in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS (prepare fresh)

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)

  • Fluorescently labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips

  • 6-well plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight.

  • This compound Treatment:

    • Prepare working solutions of H2CB in pre-warmed cell culture medium from the stock solution. A typical concentration range to observe effects is 0.2 µM to 10 µM.[1] A vehicle control (DMSO) should be run in parallel.

    • Aspirate the old medium from the wells and replace it with the H2CB-containing medium or the vehicle control medium.

    • Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.

  • Fixation:

    • Gently aspirate the treatment medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 1% BSA in PBS to each well and incubate for 30 minutes at room temperature to block non-specific binding.

  • Staining:

    • Prepare the fluorescent phalloidin staining solution according to the manufacturer's instructions, diluted in the blocking buffer.

    • Aspirate the blocking buffer and add the phalloidin solution to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • (Optional) A nuclear counterstain like DAPI can be added during the last 10 minutes of incubation.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips in deionized water.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Experimental Workflow Diagram

Experimental_Workflow Immunofluorescence Protocol Workflow for H2CB Treatment cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Staining Procedure cluster_imaging Final Steps Seed_Cells Seed cells on coverslips Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with H2CB Incubate_Overnight->Treat_Cells Prepare_H2CB Prepare H2CB working solution Prepare_H2CB->Treat_Cells Fixation Fix with 4% PFA Treat_Cells->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 1% BSA Permeabilization->Blocking Staining Stain with fluorescent phalloidin & DAPI Blocking->Staining Washing Wash cells Staining->Washing Mounting Mount coverslips Washing->Mounting Imaging Image with fluorescence microscope Mounting->Imaging

Caption: Workflow for treating cells with this compound followed by immunofluorescence staining.

References

Application Notes and Protocols: Investigating the Effects of Dihydrocytochalasin B on Focal Adhesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a cell-permeable mycotoxin and a potent inhibitor of actin polymerization. By binding to the barbed end of actin filaments, H2CB disrupts the normal dynamics of the actin cytoskeleton, leading to significant changes in cell morphology, motility, and division.[1][2] Focal adhesions (FAs) are complex, dynamic structures that physically link the actin cytoskeleton to the extracellular matrix (ECM). These structures are crucial for cell adhesion, migration, and signal transduction. Given the intimate relationship between the actin cytoskeleton and focal adhesions, H2CB is a valuable tool for investigating the mechanisms that govern focal adhesion assembly, disassembly, and signaling.

These application notes provide a comprehensive overview of the effects of this compound on focal adhesions, including detailed protocols for quantitative analysis and visualization of the associated signaling pathways.

Mechanism of Action

This compound, like its analogue Cytochalasin B, primarily functions by capping the fast-growing (barbed) end of actin filaments. This action inhibits both the association and dissociation of actin monomers, thereby disrupting the elongation and treadmilling of actin filaments. The resulting disorganization of the actin cytoskeleton, including stress fibers, directly impacts the stability and dynamics of focal adhesions, which rely on their connection to the actin network for their formation and maturation.[1][3]

Effects on Focal Adhesion Morphology and Dynamics

Treatment of cells with this compound is expected to lead to a significant alteration in focal adhesion morphology and dynamics. The disruption of the actin cytoskeleton compromises the tensional forces required for the maturation of focal adhesions. Consequently, a dose-dependent decrease in the size and number of mature, elongated focal adhesions is anticipated. Instead, cells treated with H2CB may exhibit smaller, more nascent adhesion-like structures or a complete loss of discernible focal adhesions at higher concentrations.[4][5]

Quantitative Data Summary

While specific quantitative data for the direct effect of this compound on focal adhesion parameters is not extensively published, the following table outlines the expected outcomes based on its known mechanism of action and studies with similar actin-disrupting agents. Researchers should perform dose-response and time-course experiments to determine the precise effects in their specific cell type and experimental conditions.

ParameterExpected Effect of this compound TreatmentMethod of QuantificationKey Proteins to Monitor
Focal Adhesion Area DecreaseImmunofluorescence microscopy followed by image analysis (e.g., using ImageJ/Fiji)[6]Vinculin, Paxillin, FAK[7][8]
Number of Focal Adhesions per Cell DecreaseImmunofluorescence microscopy followed by image analysis[6]Vinculin, Paxillin, FAK[7][8]
Focal Adhesion Elongation (Aspect Ratio) Decrease (more rounded)Immunofluorescence microscopy followed by image analysisVinculin, Paxillin
Focal Adhesion Protein Localization Dispersal from adhesion sitesImmunofluorescence microscopy, Live-cell imaging of fluorescently tagged proteinsVinculin, Paxillin, FAK, Zyxin[9]
Focal Adhesion Dynamics (Turnover) Increased disassembly rate or inhibition of assemblyLive-cell imaging (e.g., TIRF microscopy) of cells expressing fluorescently tagged FA proteins (e.g., GFP-Paxillin)[10]Paxillin, FAK

Signaling Pathways

The effects of this compound on focal adhesions are primarily mediated through the disruption of actin-dependent signaling pathways, most notably the Rho-ROCK and Focal Adhesion Kinase (FAK) signaling cascades.

Rho-ROCK Signaling

The RhoA GTPase and its downstream effector, Rho-associated kinase (ROCK), are central regulators of actomyosin (B1167339) contractility and stress fiber formation.[11] This contractility is essential for the generation of tension at focal adhesions, which drives their maturation.[12] By disrupting the actin cytoskeleton, H2CB is expected to reduce intracellular tension, leading to decreased RhoA activity and subsequent downregulation of ROCK signaling. This, in turn, would inhibit the formation and maintenance of mature focal adhesions.

H2CB This compound Actin Actin Polymerization H2CB->Actin inhibits StressFibers Stress Fibers Actin->StressFibers Tension Intracellular Tension StressFibers->Tension RhoA RhoA Activation Tension->RhoA FAMaturation Focal Adhesion Maturation Tension->FAMaturation promotes ROCK ROCK Activation RhoA->ROCK Myosin Myosin II Phosphorylation ROCK->Myosin Contractility Actomyosin Contractility Myosin->Contractility Contractility->Tension Contractility->FAMaturation

Figure 1. Proposed Rho-ROCK signaling pathway disruption by H2CB.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a key tyrosine kinase that is recruited to focal adhesions and activated upon integrin clustering.[13] FAK activation is mechanosensitive and is promoted by the tension exerted by the actin cytoskeleton.[14] Activated FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases, which in turn phosphorylate other substrates, including paxillin, leading to the recruitment of additional signaling and structural proteins that are necessary for focal adhesion maturation and turnover.[15] By disrupting the actin cytoskeleton and reducing tension, H2CB is predicted to inhibit the activation of FAK and its downstream signaling, thereby preventing the maturation of focal adhesions.

H2CB This compound Actin Actin Cytoskeleton H2CB->Actin disrupts Tension Mechanical Tension Actin->Tension generates FAK FAK Tension->FAK activates Integrin Integrin Clustering Integrin->FAK recruits & activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits Src->FAK phosphorylates Downstream Downstream Signaling (e.g., Paxillin) Src->Downstream FA Focal Adhesion Maturation & Turnover Downstream->FA

Figure 2. Proposed FAK signaling pathway disruption by H2CB.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Quantitative Analysis of Focal Adhesions

This protocol describes the staining of fixed cells to visualize and quantify changes in focal adhesion morphology after treatment with this compound.

cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Imaging & Analysis A Seed Cells on Coverslips B Treat with H2CB (Dose Response) A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., BSA) D->E F Primary Antibody (e.g., anti-Vinculin) E->F G Secondary Antibody (Fluorescently Labeled) F->G H Mount Coverslips G->H I Fluorescence Microscopy H->I J ImageJ/Fiji Analysis: - Thresholding - Particle Analysis I->J K Quantify: - FA Area - FA Number - FA Aspect Ratio J->K

Figure 3. Experimental workflow for immunofluorescence analysis.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Glass coverslips (coated with an appropriate ECM protein, e.g., fibronectin)

  • Cell culture medium

  • This compound (H2CB) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells onto ECM-coated glass coverslips in a multi-well plate and allow them to adhere and spread overnight.

  • H2CB Treatment: Treat the cells with varying concentrations of H2CB (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a DMSO-treated vehicle control.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.[1]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[16]

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (and phalloidin (B8060827) for F-actin staining, if desired) for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify focal adhesion parameters such as area, number per cell, and aspect ratio.[6]

Protocol 2: Live-Cell Imaging of Focal Adhesion Dynamics

This protocol allows for the real-time visualization of focal adhesion assembly and disassembly in response to this compound treatment.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin, mCherry-vinculin)

  • Glass-bottom imaging dishes (coated with an appropriate ECM protein)

  • Live-cell imaging medium (CO2-independent)

  • This compound (H2CB)

  • Environmental chamber for the microscope (to maintain 37°C)

Procedure:

  • Cell Seeding: Seed the cells expressing the fluorescently tagged protein onto a coated glass-bottom dish and allow them to adhere overnight.

  • Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.

  • Baseline Imaging: Acquire time-lapse images of the cells before treatment to establish baseline focal adhesion dynamics. Use an imaging modality suitable for live-cell imaging with minimal phototoxicity, such as Total Internal Reflection Fluorescence (TIRF) microscopy.[17][18]

  • H2CB Treatment: Carefully add H2CB to the imaging medium at the desired final concentration.

  • Post-Treatment Imaging: Continue acquiring time-lapse images to monitor the changes in focal adhesion dynamics.

  • Analysis: Analyze the time-lapse movies to quantify focal adhesion assembly and disassembly rates. This can be done using specialized software or plugins for ImageJ/Fiji.[10]

Conclusion

This compound is a powerful tool for dissecting the role of the actin cytoskeleton in regulating focal adhesion dynamics and signaling. By employing the protocols outlined in these application notes, researchers can quantitatively assess the impact of H2CB on focal adhesion morphology, turnover, and the associated signaling pathways. This will provide valuable insights into the fundamental mechanisms of cell adhesion and migration, and can aid in the development of therapeutic strategies targeting these processes.

References

Application Notes and Protocols for Dihydrocytochalasin B in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a potent, cell-permeable mycotoxin that selectively disrupts the actin cytoskeleton. Unlike its analog, Cytochalasin B, H2CB has a minimal inhibitory effect on glucose transport, making it a more specific tool for investigating cellular processes dependent on actin dynamics.[1][2] These processes include cell motility, cytokinesis, morphology, and intracellular transport. Its ability to reversibly inhibit actin polymerization makes it an invaluable tool for real-time studies of cytoskeletal rearrangements in living cells.[3][4][5]

These application notes provide a comprehensive guide to using this compound in live-cell imaging experiments, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to the barbed (fast-growing) end of actin filaments (F-actin). This binding inhibits the addition of new actin monomers to the filament, effectively capping its growth.[6] This disruption of actin polymerization leads to a loss of actin stress fibers, alterations in cell shape, and inhibition of cell division and movement.[3]

Dihydrocytochalasin_B_Mechanism_of_Action H2CB This compound Barbed_End Barbed End (+) H2CB->Barbed_End Binds to G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization ATP F_Actin F-Actin (Filament) F_Actin->Barbed_End Pointed_End Pointed End (-) F_Actin->Pointed_End Barbed_End->Polymerization Inhibits Polymerization->F_Actin Elongation Disruption Disruption of Cytoskeleton Polymerization->Disruption Cellular_Effects Altered Cell Morphology Inhibited Motility Blocked Cytokinesis Disruption->Cellular_Effects

Mechanism of this compound Action.

Quantitative Data

The following table summarizes the effective concentrations and observed effects of this compound in various experimental settings.

ParameterValueCell Type/SystemObserved EffectReference(s)
Working Concentration 0.2 - 1.0 µMSwiss/3T3 mouse fibroblastsDisruption of actin structure, cell rounding, loss of microfilament bundles, reversible block of DNA synthesis initiation.[3]
Working Concentration 0.5 - 5.0 µg/mlVascular Smooth Muscle CellsComplete inhibition of cell migration.[7]
Working Concentration > 1 µg/mlHuman granulocytesMaximal (80-90%) inhibition of chemotactic peptide uptake.[7]
IC50 0.25 µg/mlHuman granulocytes50% inhibition of chemotactic peptide uptake.[7]
Incubation Time 10 minutesHuman granulocytesPre-incubation time to observe inhibition of peptide uptake.[7]
Incubation Time 8 - 10 hoursSwiss/3T3 mouse fibroblastsEffective time window for adding H2CB after stimulation to block DNA synthesis.[3]
Incubation Time 1 hourVarious enterocyte cell linesAlteration of F-actin distribution.[8]
Reversibility YeshWJ-MSCsEffects on cytoskeleton and osteogenic differentiation disappear after washout.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Safety Precautions: this compound is a mycotoxin and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 mg/mL.

    • To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol describes the use of this compound to observe the dynamic disruption of the actin cytoskeleton in real-time using a fluorescent actin probe.

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Plate cells on imaging dish Start->Cell_Culture Label_Actin 2. Label actin with fluorescent probe (e.g., SiR-actin) Cell_Culture->Label_Actin Incubate_Probe 3. Incubate for probe uptake Label_Actin->Incubate_Probe Baseline_Imaging 4. Acquire baseline time-lapse images Incubate_Probe->Baseline_Imaging Add_H2CB 5. Add this compound Baseline_Imaging->Add_H2CB Time_Lapse_Imaging 6. Acquire time-lapse images of actin disruption Add_H2CB->Time_Lapse_Imaging Washout 7. (Optional) Washout H2CB Time_Lapse_Imaging->Washout Analysis 9. Analyze image data Time_Lapse_Imaging->Analysis Without Washout Recovery_Imaging 8. (Optional) Acquire recovery time-lapse images Washout->Recovery_Imaging Recovery_Imaging->Analysis With Washout End End Analysis->End

Experimental Workflow for Live-Cell Imaging.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL in DMSO)

  • Fluorescent actin probe (e.g., SiR-actin, LifeAct-GFP/RFP)

  • Phosphate-buffered saline (PBS), sterile

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells onto a glass-bottom imaging dish at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours in a cell culture incubator.

  • Labeling the Actin Cytoskeleton:

    • For SiR-actin (or similar chemical probes):

      • Prepare the staining solution according to the manufacturer's instructions. A typical final concentration for SiR-actin is 0.5-1 µM.[9]

      • Replace the cell culture medium with the staining solution.

      • Incubate the cells for 1-4 hours at 37°C to allow for probe uptake.[5]

    • For genetically encoded probes (e.g., LifeAct-GFP):

      • Transfect or transduce the cells with the plasmid or virus encoding the fluorescently tagged actin-binding protein 24-48 hours prior to imaging, following standard protocols.

  • Microscope Setup:

    • Turn on the live-cell imaging microscope and the environmental chamber, setting the temperature to 37°C and CO2 to 5%.

    • Allow the system to equilibrate for at least 30-60 minutes.

  • Baseline Imaging:

    • Wash the cells once with pre-warmed complete medium to remove any excess fluorescent probe.

    • Add fresh, pre-warmed complete medium to the imaging dish.

    • Place the dish on the microscope stage and allow it to acclimate for 10-15 minutes.

    • Acquire baseline time-lapse images of the cells to visualize the normal actin dynamics before treatment. Capture images every 1-5 minutes for 15-30 minutes.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete medium. The final concentration will depend on the cell type and the desired effect (refer to the quantitative data table). A starting concentration of 1 µM is recommended.

    • Carefully add the this compound working solution to the imaging dish.

    • Immediately begin time-lapse imaging to capture the initial effects of the drug on the actin cytoskeleton.

  • Time-Lapse Imaging of Actin Disruption:

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration of 1-3 hours, or until the desired effect is observed.

    • Monitor cell morphology and the integrity of actin structures such as stress fibers.

  • Washout Experiment (Optional):

    • To assess the reversibility of this compound's effects, perform a washout procedure.

    • Carefully aspirate the medium containing this compound.

    • Gently wash the cells two to three times with pre-warmed, drug-free complete medium.[10]

    • Add fresh, drug-free complete medium to the dish.

    • Continue time-lapse imaging for an additional 1-3 hours to observe the re-formation of actin structures.

  • Data Analysis:

    • Analyze the acquired time-lapse images to quantify changes in cell morphology, area, and the intensity and organization of fluorescently labeled actin.

    • Software such as ImageJ/Fiji can be used for image analysis.

Important Considerations

  • Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity, which can affect cell health and introduce artifacts. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.[2]

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) in your experiments.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of the actin cytoskeleton in various cellular functions through live-cell imaging.

References

Dihydrocytochalasin B: A Tool for Investigating Actin-Dependent Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocytochalasin B (H2CB) is a cell-permeable mycotoxin that serves as a potent inhibitor of actin polymerization. By disrupting the actin cytoskeleton, H2CB provides a valuable tool for elucidating the role of actin filaments in various cellular processes, including endocytosis. Endocytosis, the process by which cells internalize molecules and particles, encompasses several pathways, some of which are critically dependent on a dynamic actin network. These application notes provide detailed protocols and guidelines for utilizing this compound to study actin-dependent endocytic pathways such as phagocytosis, macropinocytosis, and specific forms of clathrin-mediated endocytosis.

Mechanism of Action

This compound functions by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the net depolymerization of the filaments.[1] This disruption of the actin cytoskeleton interferes with cellular processes that rely on actin dynamics, including cell motility, cytokinesis, and importantly, certain types of endocytosis.[2] Unlike its analogue Cytochalasin B, H2CB has the advantage of not significantly inhibiting sugar transport, allowing for a more specific investigation of cytoskeleton-dependent events.[2]

Applications in Endocytosis Research

The actin cytoskeleton plays a crucial role in several endocytic pathways:

  • Phagocytosis: The internalization of large particles is a classic actin-driven process.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane in an actin-dependent manner.[3]

  • Clathrin-Mediated Endocytosis (CME): While the core machinery of CME is clathrin-based, studies have shown that actin is required for certain steps, particularly at the apical surface of polarized epithelial cells.[4][5]

By treating cells with this compound, researchers can selectively inhibit these actin-dependent pathways and thereby dissect the molecular requirements of different internalization mechanisms.

Quantitative Data on this compound Efficacy

The effective concentration of this compound can vary depending on the cell type and the specific process being investigated. The following table summarizes reported concentrations and their observed effects.

ParameterValueCell TypeObserved EffectReference
Effective Concentration 0.2 - 1.0 µM (2-10 X 10-7 M)Swiss/3T3 mouse fibroblastsReversible blockage of DNA synthesis initiation and disruption of actin microfilament bundles.[1]
Morphological Changes 2 - 4 µMBALB/c 3T3 cellsCells undergo zeiosis and elongation.[2]
Morphological Changes 10 - 50 µMBALB/c 3T3 cellsCells become arborized and rounded up.[2]

Note: It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental conditions being used.

Experimental Protocols

Protocol 1: General Inhibition of Actin-Dependent Endocytosis

This protocol provides a general framework for using this compound to inhibit actin-dependent endocytosis.

Materials:

  • This compound (H2CB)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled cargo for endocytosis assay (e.g., fluorescent dextran (B179266) for macropinocytosis, labeled transferrin for CME)

  • Cells cultured on coverslips or in multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips for microscopy, 24-well plate for quantitative assays) and allow them to adhere and reach the desired confluency.

  • Pre-incubation with H2CB:

    • Dilute the H2CB stock solution in pre-warmed cell culture medium to the desired final concentration (a starting range of 0.5 - 10 µM is recommended).

    • Aspirate the existing medium from the cells and wash once with warm PBS.

    • Add the H2CB-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator. This allows for the disruption of the actin cytoskeleton.

  • Endocytosis Assay:

    • Add the fluorescently labeled cargo to the cells in the presence of H2CB.

    • Incubate for the desired time to allow for internalization (this will vary depending on the cell type and cargo).

  • Washing and Fixation:

    • Aspirate the medium containing the cargo and H2CB.

    • Wash the cells three times with cold PBS to remove extracellular cargo.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Analysis:

    • Microscopy: Mount the coverslips on microscope slides and visualize the internalized cargo using fluorescence microscopy.

    • Quantitative Analysis: For plate-based assays, the fluorescence intensity can be measured using a plate reader. Flow cytometry can also be used to quantify cargo uptake.

Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol is specifically designed to assess the role of the actin cytoskeleton in CME using fluorescently labeled transferrin.

Materials:

  • Same as Protocol 1, with the addition of Alexa Fluor-conjugated Transferrin.

Procedure:

  • Cell Preparation and H2CB Treatment: Follow steps 1-3 from Protocol 1.

  • Serum Starvation: After the H2CB pre-incubation, aspirate the medium and replace it with serum-free medium containing H2CB. Incubate for 30-60 minutes to upregulate transferrin receptor expression.

  • Transferrin Uptake:

    • Add Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) to the cells in the continued presence of H2CB.

    • Incubate for 1-15 minutes at 37°C.[6] The short incubation time is crucial for specifically studying the initial internalization step.

  • Washing, Fixation, and Analysis: Follow steps 5-6 from Protocol 1.

Visualizations

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Cytoplasm Extracellular Cargo Extracellular Cargo Endocytic Pit Formation Endocytic Pit Formation Extracellular Cargo->Endocytic Pit Formation Binding to Receptors Plasma Membrane Plasma Membrane Vesicle Budding & Scission Vesicle Budding & Scission Endocytic Pit Formation->Vesicle Budding & Scission Actin Monomers Actin Monomers Actin Filaments Actin Filaments Actin Monomers->Actin Filaments Polymerization Actin Filaments->Vesicle Budding & Scission Provides Force Endocytic Vesicle Endocytic Vesicle Vesicle Budding & Scission->Endocytic Vesicle Internalization H2CB This compound H2CB->Actin Filaments Inhibits Polymerization

Caption: Signaling pathway of actin-dependent endocytosis and its inhibition by this compound.

G start Start cell_culture 1. Cell Culture Seed cells on appropriate vessel start->cell_culture h2cb_prep 2. Prepare H2CB Solution Dilute stock in culture medium cell_culture->h2cb_prep pre_incubation 3. Pre-incubation with H2CB 30-60 min at 37°C h2cb_prep->pre_incubation add_cargo 4. Add Fluorescent Cargo Incubate for desired time pre_incubation->add_cargo wash 5. Wash Cells Remove extracellular cargo add_cargo->wash fix 6. Fix Cells 4% PFA for 15 min wash->fix analysis 7. Data Acquisition & Analysis Microscopy or Plate Reader fix->analysis end End analysis->end

Caption: Experimental workflow for studying endocytosis using this compound.

Troubleshooting and Considerations

  • Cell Viability: High concentrations of this compound can be toxic to some cells. It is essential to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity.

  • Reversibility: The effects of this compound are generally reversible. To confirm this, cells can be washed and incubated in drug-free medium to observe the restoration of normal actin structures and endocytic function.

  • Specificity of Endocytic Pathway: To distinguish between different endocytic pathways, it is recommended to use specific markers (e.g., transferrin for CME, dextran for macropinocytosis) and potentially combine H2CB with other inhibitors that target different pathways (e.g., chlorpromazine (B137089) for CME).[7]

  • Control Experiments: Always include appropriate controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve H2CB.

    • Untreated Control: Cells that are not treated with H2CB or DMSO.

By carefully designing experiments and considering these factors, researchers can effectively use this compound to investigate the intricate role of the actin cytoskeleton in the dynamic process of endocytosis.

References

Troubleshooting & Optimization

Dihydrocytochalasin B unexpected results in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrocytochalasin B (H2CB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (H2CB)?

This compound is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, it disrupts the formation and elongation of the actin cytoskeleton.[1] This interference with actin dynamics leads to changes in cell morphology, motility, and the inhibition of cytokinesis.[2][3]

Q2: What is the key difference between this compound and Cytochalasin B?

The most significant difference is that this compound does not inhibit glucose transport across the cell membrane, whereas Cytochalasin B is a known inhibitor of glucose transporters.[3][4][5] This makes H2CB an excellent control compound in experiments aiming to distinguish between the effects of cytoskeletal disruption and the inhibition of glucose uptake.[4]

Q3: I am observing cell rounding and detachment after H2CB treatment. Is this expected?

Yes, this is an expected morphological change. By disrupting the actin microfilament bundles that maintain cell structure and adhesion, H2CB typically causes cells to round up and may lead to detachment from the substrate.[6] The extent and speed of these changes can be dependent on the cell type and the concentration of H2CB used.

Q4: My cells are not showing any morphological changes after treatment with H2CB. What could be the issue?

There are several potential reasons for a lack of response:

  • Concentration: The effective concentration of H2CB can vary between cell lines. It is generally slightly less potent than Cytochalasin B.[7][8] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Compound Stability: Ensure the H2CB has been stored correctly, typically at -20°C, to maintain its activity.[9]

  • Cell Permeability: While generally cell-permeable, issues with uptake could theoretically occur in certain cell types, though this is less common.[10]

  • Cell Type Specifics: Some cell lines may be inherently more resistant to the effects of actin disruption.

Q5: Can H2CB affect the cell cycle?

Yes, H2CB has been shown to impact cell cycle progression. It can inhibit the initiation of DNA synthesis, effectively blocking entry into the S phase.[2][6] In some cell lines, such as REF-52 cells, it has been observed to induce tetraploidy and cause cell cycle arrest in the G1 phase.[9]

Troubleshooting Guide for Unexpected Results

Observed Issue Potential Cause Troubleshooting Steps
No effect on actin cytoskeleton or cell morphology. 1. Suboptimal Concentration: The concentration of H2CB may be too low for the specific cell line. 2. Compound Inactivity: The H2CB may have degraded due to improper storage.1. Perform a dose-response curve to find the effective concentration. 2. Verify the storage conditions and age of the compound. Consider purchasing a new batch.
Unexpected changes in cellular metabolism. 1. Off-Target Effects (less common for H2CB): While known for not affecting glucose transport, high concentrations could have unforeseen off-target effects. 2. Contamination: The H2CB stock could be contaminated.1. Lower the concentration to the minimum effective dose. 2. Use a control compound like Cytochalasin D, which has a different off-target profile.[4] 3. Ensure the purity of your H2CB.
Discrepancy in results compared to published data. 1. Different Cell Lines: The effects of cytochalasins can be highly cell-type dependent.[11] 2. Experimental Conditions: Differences in media, serum concentration, or cell density can alter the cellular response.1. Carefully review the cell line and experimental conditions of the cited literature. 2. Standardize your experimental protocol and consider if variations in your setup could be influential.
Inconsistent effects on bacterial invasion. 1. Bacterial Species-Specific Mechanisms: The requirement for host cell actin dynamics can vary between different invasive bacteria.1. Research has shown H2CB inhibits the uptake of Salmonella typhimurium and Shigella flexneri but not Yersinia enterocolitica, indicating that the activity of cellular actin microfilaments is essential for the invasiveness of some, but not all, bacteria.[12]
Low concentrations of H2CB do not produce the same junctional tightening effect as low-dose Cytochalasin B. 1. Distinct Mechanisms at Low Doses: The mechanism by which low-dose Cytochalasin B increases transepithelial resistance may be linked to its effects on glucose transport or other pathways not shared by H2CB.1. This appears to be a genuine differential effect. A study on MDCK-1 cells showed that low concentrations of Cytochalasin B strengthened the permeability barrier, an effect not observed with equimolar concentrations of H2CB.[13]

Experimental Protocols

Protocol 1: Assessment of Actin Cytoskeleton Disruption via Phalloidin (B8060827) Staining

This protocol details the visualization of F-actin to confirm the disruptive effect of H2CB.

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the intended duration.

  • Fixation: Gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells using 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: To allow the phalloidin conjugate to enter the cells, incubate them with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Repeat the washing step (three times with PBS).

  • Phalloidin Staining: Incubate the cells with a fluorescently-conjugated phalloidin solution, diluted in PBS as per the manufacturer's instructions, for 30-60 minutes at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, potentially containing a nuclear counterstain like DAPI. Image the cells using fluorescence microscopy.

Visualizations

G cluster_0 This compound Action H2CB This compound Actin Barbed End of F-Actin H2CB->Actin Binds to Polymerization Actin Polymerization H2CB->Polymerization Inhibits Cytoskeleton Actin Cytoskeleton Disruption Polymerization->Cytoskeleton Leads to

Caption: Mechanism of this compound on the actin cytoskeleton.

G cluster_1 Troubleshooting Workflow Start Unexpected Result Observed Check_Conc Is Concentration Optimal? Start->Check_Conc Check_Purity Is Compound Pure & Active? Check_Conc->Check_Purity Yes Resolved Issue Resolved Check_Conc->Resolved No (Adjust Dose) Check_Cell_Type Is Effect Cell-Type Specific? Check_Purity->Check_Cell_Type Yes Check_Purity->Resolved No (New Compound) Off_Target Consider Off-Target Effects Check_Cell_Type->Off_Target Yes (Consult Literature) Check_Cell_Type->Resolved No (Standardize Protocol) Off_Target->Resolved

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Dihydrocytochalasin B Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Dihydrocytochalasin B in cytotoxicity assays. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cytotoxicity assays?

This compound is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization. This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell motility, and arrest of cytokinesis (cell division).[1][2] Unlike its analogue, Cytochalasin B, this compound does not inhibit glucose transport.[1][2] This makes it an invaluable tool and an excellent negative control to distinguish between cellular effects caused by actin disruption versus those arising from metabolic interference through glucose transport inhibition.

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound typically induces a series of distinct morphological changes. At lower concentrations, cells may exhibit zeiosis (blebbing) and elongation. As the concentration increases, cells tend to become more arborized (branched) and eventually round up.[1] These changes are a direct result of the disruption of the actin cytoskeleton.

Q3: What is a typical effective concentration range for this compound?

The effective concentration of this compound can vary depending on the cell line and the duration of exposure. However, based on studies with the closely related Cytochalasin B, morphological changes in 3T3 cells are observed in the range of 2-50 µM.[1] For cytotoxicity, an IC50 of 7.9 µM has been reported for Cytochalasin B in HeLa cells.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound induce cell cycle arrest and apoptosis?

Yes, by disrupting the actin cytoskeleton, which is crucial for cell division, this compound can lead to cell cycle arrest. Studies on the similar compound, Cytochalasin B, have shown induction of cell cycle arrest at the S phase and G2/M phase.[3][4] Prolonged cell cycle arrest and cellular stress caused by cytoskeletal disruption can ultimately trigger apoptosis (programmed cell death).[3][4]

Experimental Protocols

I. MTT Assay for Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, A549, 3T3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting.
Pipetting errorsCalibrate pipettes regularly. Use proper pipetting techniques, especially for serial dilutions.
No observable morphological changes Sub-optimal drug concentrationPerform a dose-response experiment with a wider range of concentrations. Ensure the compound is properly dissolved and stable in the culture medium.
Cell line resistanceSome cell lines may be less sensitive. Try a different cell line or a longer incubation period.
Unexpected increase in viability at high concentrations Compound precipitationVisually inspect the wells for any precipitate. Ensure the compound remains soluble at the tested concentrations.
Interference with MTT assayThis compound is not known to interfere, but if using other compounds, consider a different cytotoxicity assay (e.g., LDH or neutral red uptake).
Inconsistent IC50 values between experiments Variation in cell health or passage numberUse cells within a consistent passage number range and ensure they are in the exponential growth phase.
Inconsistent incubation timesStrictly adhere to the planned incubation times for all experiments.

Visualizations

This compound Mechanism of Action

DHCB This compound Actin Actin Monomers DHCB->Actin Binds to F_Actin Actin Filaments (F-Actin) DHCB->F_Actin Caps filament ends Actin->F_Actin Polymerization Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Morphology Altered Cell Morphology (Rounding, Blebbing) Disruption->Morphology Motility Inhibition of Cell Motility Disruption->Motility Cytokinesis Inhibition of Cytokinesis Disruption->Cytokinesis CellCycleArrest Cell Cycle Arrest Cytokinesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound action on the actin cytoskeleton.

Experimental Workflow for this compound Cytotoxicity Assay

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Incubation1 3. Incubation (24h) Seeding->Incubation1 Treatment 4. This compound Treatment Incubation1->Treatment Incubation2 5. Incubation (24-72h) Treatment->Incubation2 MTT_add 6. Add MTT Reagent Incubation2->MTT_add Incubation3 7. Incubate (2-4h) MTT_add->Incubation3 Solubilize 8. Solubilize Formazan (DMSO) Incubation3->Solubilize Readout 9. Read Absorbance (570nm) Solubilize->Readout Analysis 10. Calculate Viability & IC50 Readout->Analysis

Caption: Workflow of the this compound MTT cytotoxicity assay.

References

Technical Support Center: Dihydrocytochalasin B Treatment and Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dihydrocytochalasin B (DCB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate assessment of cell viability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DCB) is a cell-permeable mycotoxin belonging to the cytochalasin family. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to the fast-growing (barbed) end of actin filaments, which inhibits actin polymerization and the assembly of microfilaments. This disruption affects various cellular processes including cell division (cytokinesis), motility, and morphology.

Q2: How does this compound differ from Cytochalasin B?

A2: While both compounds are potent inhibitors of actin polymerization and cause similar effects on cell morphology and motility, a key difference is that this compound does not inhibit glucose transport across the cell membrane. This makes DCB a more specific tool for studying actin-related processes without the confounding metabolic effect of altered glucose uptake.

Q3: What are the expected morphological changes in cells after DCB treatment?

A3: Treatment with DCB leads to distinct, concentration-dependent changes in cell morphology. At lower concentrations (in the low micromolar range), cells may exhibit elongation and membrane blebbing (zeiosis). At higher concentrations, cells tend to become more rounded and may display a branched or "arborized" appearance.

Q4: Which cell viability assay is best to use after DCB treatment?

A4: The choice of assay depends on your specific research question.

  • For assessing metabolic activity: Tetrazolium-based assays like MTT, MTS, or XTT are common. They measure the activity of mitochondrial dehydrogenases. However, be aware of potential chemical interference (see Troubleshooting section).

  • For assessing membrane integrity (cell death): Dye exclusion assays using Trypan Blue or fluorescent dyes like Propidium Iodide (PI) or SYTOX are excellent. These dyes can only enter cells with compromised membranes.

  • For a comprehensive view: Combining a metabolic assay with a cytotoxicity assay (like an LDH release assay) can provide a more complete picture, distinguishing between anti-proliferative and cytotoxic effects.

Q5: Can this compound interfere with my cell viability assay?

A5: Yes, interference is possible, particularly with tetrazolium-based assays (MTT, MTS, XTT). The compound could potentially reduce the tetrazolium salt directly, leading to a false-positive signal (an apparent increase in viability). It is crucial to perform a cell-free control experiment to test for this interaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected increase in viability (or less inhibition than expected) with MTT/MTS/XTT assay. 1. Direct chemical reduction: DCB may be directly reducing the tetrazolium salt.2. Compound precipitation: DCB may have precipitated out of the solution, reducing the effective concentration.1. Perform a cell-free control: Add DCB to media in a well without cells, then add the assay reagent. If a color change occurs, there is direct interference. Quantify this background and subtract it from your experimental values.2. Switch to an alternative assay: Use an assay with a different mechanism, such as a Trypan Blue exclusion assay, an LDH release assay, or an ATP-based assay (e.g., CellTiter-Glo®).3. Check solubility: Visually inspect the wells under a microscope for any signs of compound precipitation. Ensure the solvent concentration (e.g., DMSO) is not toxic to the cells.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well.2. Incomplete mixing: Reagents (DCB or assay components) were not mixed thoroughly.3. "Edge effect": Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound and affecting cell growth.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating.2. Proper mixing technique: Ensure complete mixing of reagents in each well by gently pipetting up and down.3. Minimize edge effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
No observable effect on cell viability. 1. Sub-optimal concentration: The concentration range of DCB may be too low.2. Incorrect incubation time: The duration of the treatment may be too short to induce a measurable effect.3. Cell line resistance: The chosen cell line may be less sensitive to DCB.4. Compound degradation: The DCB stock may have degraded.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 0.1 µM to 50 µM).2. Perform a time-course experiment: Assess viability at multiple time points (e.g., 24, 48, 72 hours).3. Confirm with microscopy: Visually inspect the cells for morphological changes, which often occur before significant cell death is detected.4. Use a positive control: Treat a set of cells with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesPotential Issues with DCB
MTT / MTS / XTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.Well-established, cost-effective, high-throughput.High potential for chemical interference (direct reduction of the salt).
Trypan Blue Exclusion Intact plasma membranes of live cells exclude the dye; dead cells take it up and appear blue.Simple, inexpensive, provides cell count and viability simultaneously.Manual counting can be subjective and time-consuming; not suitable for high-throughput screening.
ATP Measurement Measures ATP levels, which are proportional to the number of metabolically active cells.Highly sensitive, fast, and suitable for HTS.ATP levels can be affected by factors other than viability (e.g., metabolic shifts).
LDH Release Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells.Reliable indicator of cytotoxicity and membrane damage.Measures cell death (necrosis), not necessarily a reduction in proliferation.

Table 2: Reported Concentration-Dependent Effects of Cytochalasins

CompoundCell LineConcentrationObserved EffectCitation
Cytochalasin BBALB/c 3T32 - 4 µMCells undergo zeiosis and elongation.
Cytochalasin BBALB/c 3T310 - 50 µMCells become arborized and rounded up.
This compoundBALB/c 3T3Slightly higher than CBElicits the same morphological changes as Cytochalasin B, but is slightly less potent.
This compoundVascular Smooth Muscle Cells0.5 - 5.0 µg/mLEssentially complete inhibition of cell migration.
Cytochalasin BHeLa7.9 µMIC50 value; induced significant cytotoxicity and apoptosis.

Note: The potency of this compound can vary significantly between different cell lines and experimental conditions. The values above should be used as a guideline for establishing an appropriate concentration range.

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound (and vehicle control) to the appropriate wells. Include wells with media only (no cells) for a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Read Absorbance: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Trypan Blue Exclusion Assay

  • Prepare Cell Suspension: After the treatment period, collect the cells. For adherent cells, this involves trypsinization followed by neutralization with complete media. Centrifuge the cells and resuspend the pellet in a known volume of PBS or media.

  • Staining: Take a small aliquot (e.g., 20 µL) of your cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.

  • Counting: Load the mixture into a hemocytometer. Using a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.

  • Calculation:

    • Total Cells/mL = (Total cell count) x Dilution factor x 10⁴

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Cell-Free Interference Test

  • Plate Setup: In a 96-well plate, add cell culture medium to several wells. Do not add any cells.

  • Add Compound: Add this compound to these cell-free wells at the same concentrations used in your main experiment. Include a vehicle control.

  • Add Assay Reagent: Add the viability assay reagent (e.g., MTT, MTS) to the wells.

  • Incubation & Reading: Follow the standard incubation and reading procedure for the assay.

  • Analysis: If the absorbance/fluorescence in the wells containing DCB is significantly higher than the vehicle control wells, it indicates direct interference. This background value should be subtracted from the values obtained in your cell-based experiment.

Visualizations

G cluster_0 This compound (DCB) Mechanism cluster_1 Cellular Effects DCB This compound Actin Actin Filament (+ End) DCB->Actin Polymerization Inhibits Polymerization Actin->Polymerization Disruption Actin Cytoskeleton Disruption Polymerization->Disruption Cytokinesis Inhibited Cytokinesis Disruption->Cytokinesis Morphology Altered Morphology Disruption->Morphology Motility Reduced Motility Disruption->Motility

Caption: Mechanism of action for this compound.

G cluster_workflow General Cell Viability Experimental Workflow A 1. Seed Cells in Microplate B 2. Incubate (e.g., 24h to adhere) A->B C 3. Treat Cells with This compound B->C D 4. Incubate (Treatment Period) C->D E 5. Add Viability Assay Reagent D->E F 6. Incubate (Assay Development) E->F G 7. Measure Signal (e.g., Absorbance) F->G H 8. Analyze Data (Calculate % Viability, IC50) G->H

Caption: A typical workflow for assessing cell viability.

G Start Unexpected Results from Viability Assay? HighViability Apparent INCREASE in Viability? Start->HighViability Yes HighVariability HIGH VARIABILITY between Replicates? Start->HighVariability No Sol_Interference Run Cell-Free Control to Check Interference HighViability->Sol_Interference Yes NoEffect NO EFFECT Observed? HighVariability->NoEffect No Sol_Seeding Review Cell Seeding Protocol HighVariability->Sol_Seeding Yes Sol_Dose Increase Concentration Range and/or Incubation Time NoEffect->Sol_Dose Yes Sol_SwitchAssay Switch to Assay with Different Mechanism (e.g., LDH, Trypan Blue) Sol_Interference->Sol_SwitchAssay Interference Confirmed Sol_Mixing Ensure Thorough Mixing of Reagents Sol_Seeding->Sol_Mixing Sol_Microscopy Check for Morphological Changes via Microscopy Sol_Dose->Sol_Microscopy

Caption: Troubleshooting decision tree for viability assays.

Dihydrocytochalasin B and Actin: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting and FAQs for Dihydrocytochalasin B Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reversibility of this compound's (H2CB) effects on the actin cytoskeleton. This resource offers detailed troubleshooting guides, frequently asked questions, experimental protocols, and quantitative data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the disruption of the actin cytoskeleton by this compound reversible?

Yes, the effects of this compound on the actin cytoskeleton are generally considered reversible. Studies have shown that low concentrations of H2CB reversibly disrupt the actin cytoarchitecture.[1] Upon removal of the compound, cells can restore their normal morphology and re-establish their actin stress fiber network. The complete recovery of cell shape and actin organization has been observed after washout of similar actin-disrupting toxins.

Q2: How does this compound disrupt the actin cytoskeleton?

This compound, a potent mycotoxin, primarily functions by capping the barbed (fast-growing) ends of actin filaments. This action prevents the addition of new actin monomers to the growing filament, thereby inhibiting actin polymerization. This disruption leads to a net depolymerization of actin filaments, resulting in the collapse of the actin cytoskeleton, loss of stress fibers, and changes in cell morphology.

Q3: What is the typical timeframe for the recovery of the actin cytoskeleton after this compound washout?

The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. While specific quantitative data for H2CB is limited in the readily available literature, studies on other cytochalasins and actin toxins show that cell shape and actin cytoskeleton organization can be completely restored within 60 to 90 minutes after removal of the toxin. It is recommended to perform a time-course experiment to determine the optimal recovery time for your specific experimental setup.

Troubleshooting Guide: Incomplete Reversal of this compound Effects

Problem Potential Cause Recommended Solution
Incomplete or slow recovery of actin stress fibers after washout. Insufficient Washout: Residual this compound may still be present, inhibiting actin polymerization.Increase the number and duration of washes with fresh, pre-warmed culture medium. A typical washout protocol involves at least three washes with gentle agitation.
Cell Health: Prolonged exposure to high concentrations of H2CB or the vehicle (e.g., DMSO) may have compromised cell viability and their ability to recover.Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess cell health. Use the lowest effective concentration of H2CB and the shortest possible incubation time. Ensure the final concentration of the vehicle is not toxic to the cells.
Suboptimal Culture Conditions: Inadequate nutrients, pH, or temperature can hinder cellular recovery processes.Ensure cells are cultured in a complete, fresh medium with the appropriate supplements and maintained in a properly calibrated incubator (37°C, 5% CO2).
High background fluorescence in actin staining after recovery. Incomplete Removal of Unbound Phalloidin (B8060827): Excess fluorescently-labeled phalloidin can bind non-specifically, leading to high background.Increase the number of washes with PBS after the phalloidin incubation step. Include a blocking step with a protein-based solution (e.g., BSA) before staining.
Variability in recovery across different cell populations. Cell Cycle Stage: The organization of the actin cytoskeleton can vary depending on the cell cycle stage, which may influence the rate of recovery.Synchronize the cell population before treating with this compound to ensure a more uniform response and recovery.
Inconsistent Drug Concentration: Uneven distribution of this compound in the culture vessel can lead to variable effects.Gently swirl the culture dish after adding H2CB to ensure a homogenous concentration across the cell monolayer.

Quantitative Data Summary

While specific quantitative data on the reversibility of this compound is not extensively available, the following table summarizes the known effects and provides a framework for designing experiments to quantify recovery.

Parameter Effect of this compound Expected Outcome After Washout & Recovery Method of Quantification
Actin Stress Fiber Integrity Loss or significant reduction in number and length of stress fibers.[1]Reappearance and elongation of stress fibers, restoration of the network.Fluorescence microscopy with phalloidin staining, followed by image analysis to measure fiber length, density, and orientation.
Cell Morphology Cell rounding, loss of defined shape.[1]Return to normal, spread morphology.Phase-contrast microscopy and image analysis to measure cell area and aspect ratio.
Initiation of DNA Synthesis Reversible blockage at low concentrations (e.g., 2-10 x 10-7 M).[1]Resumption of DNA synthesis.BrdU incorporation assay or flow cytometry analysis of cell cycle distribution.

Experimental Protocols

Protocol 1: this compound Treatment and Washout

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound (H2CB) stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed cells on the appropriate culture vessel and allow them to adhere and grow to the desired confluency.

  • H2CB Treatment:

    • Prepare the final working concentration of H2CB in pre-warmed complete culture medium.

    • Aspirate the existing medium from the cells.

    • Add the H2CB-containing medium to the cells.

    • Incubate for the desired duration (e.g., 30 minutes to 2 hours) in a 37°C, 5% CO2 incubator.

  • Washout Procedure:

    • Aspirate the H2CB-containing medium.

    • Gently wash the cells three times with pre-warmed PBS.

    • After the final wash, add fresh, pre-warmed complete culture medium.

  • Recovery:

    • Return the cells to the incubator for the desired recovery period (e.g., 30, 60, 90, 120 minutes).

    • Proceed with fixation and staining for analysis.

Protocol 2: Visualization of Actin Cytoskeleton Recovery by Fluorescence Microscopy

Materials:

  • Cells on coverslips (post-H2CB treatment and recovery)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining:

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

    • Capture images for subsequent quantitative analysis.

Visualizations

G Experimental Workflow for Assessing this compound Reversibility cluster_prep Cell Preparation cluster_treatment Treatment cluster_washout Washout & Recovery cluster_analysis Analysis cell_seeding Seed cells on coverslips cell_growth Allow cells to adhere and grow cell_seeding->cell_growth prepare_h2cb Prepare H2CB working solution cell_growth->prepare_h2cb treat_cells Incubate cells with H2CB prepare_h2cb->treat_cells wash_cells Wash cells 3x with PBS treat_cells->wash_cells add_medium Add fresh medium wash_cells->add_medium recover_cells Incubate for recovery (Time-course) add_medium->recover_cells fix_stain Fix and stain for F-actin (Phalloidin) recover_cells->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy quantification Quantitative Image Analysis microscopy->quantification

Caption: Experimental workflow for assessing the reversibility of this compound effects on the actin cytoskeleton.

G Mechanism of this compound Action and Reversibility cluster_polymerization Actin Polymerization cluster_inhibition Inhibition by H2CB cluster_effect Cellular Effect cluster_reversibility Reversibility (Washout) g_actin G-actin (monomers) nucleation Nucleation g_actin->nucleation f_actin F-actin (filaments) nucleation->f_actin barbed_end Barbed End Elongation f_actin->barbed_end inhibition Inhibition of Polymerization barbed_end->inhibition h2cb This compound h2cb->barbed_end Caps washout H2CB Washout disruption Actin Cytoskeleton Disruption inhibition->disruption morphology Cell Rounding disruption->morphology release Release of Barbed End Capping washout->release repolymerization Actin Repolymerization release->repolymerization recovery Restoration of Cytoskeleton repolymerization->recovery

Caption: Signaling pathway illustrating this compound's inhibitory effect on actin polymerization and the process of reversal upon washout.

References

Optimizing Dihydrocytochalasin B Concentration for Diverse Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrocytochalasin B. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively using this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1] It disrupts the formation and integrity of the actin cytoskeleton, which is crucial for various cellular processes such as cell division (cytokinesis), motility, and maintenance of cell morphology.[1][2]

Q2: How does this compound differ from Cytochalasin B?

A2: While both compounds disrupt the actin cytoskeleton, this compound is often used as a negative control for Cytochalasin B because it does not significantly inhibit glucose transport across the cell membrane.[3][4] This allows researchers to distinguish between cellular effects caused by actin disruption versus those arising from impaired glucose uptake.[5]

Q3: What are the common cellular effects of this compound treatment?

A3: Treatment with this compound typically leads to changes in cell morphology, inhibition of cell motility, and blockage of cytokinesis, which can result in the formation of multinucleated cells.[1][3] At higher concentrations, it can induce cell cycle arrest and, in some cases, apoptosis.

Q4: Is this compound cytotoxic?

A4: The cytotoxicity of this compound is cell-line dependent and concentration-dependent. At optimal concentrations for studying actin-related processes, it may not be significantly cytotoxic over short incubation periods. However, prolonged exposure or high concentrations can lead to cell death. It is crucial to determine the cytotoxic profile for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell morphology or motility. - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Compound degradation: Improper storage or handling may have led to the degradation of the compound. - Cell line resistance: The cell line may be inherently less sensitive.- Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). - Ensure this compound is stored correctly (typically at -20°C) and freshly prepared from a stock solution.[1] - Increase the incubation time, but monitor for cytotoxicity.
High levels of cell death observed. - Concentration too high: The concentration used is likely above the cytotoxic threshold for the cell line. - Prolonged incubation: Extended exposure can lead to cytotoxicity.- Perform a cell viability assay (e.g., MTT or Calcein AM/EthD-1) to determine the IC50 value and select a non-toxic concentration range. - Reduce the incubation time.
Inconsistent results between experiments. - Inconsistent cell density: Variations in the number of cells seeded can affect the outcome. - Variability in compound dilution: Inaccurate pipetting can lead to different effective concentrations. - Cell passage number: High passage numbers can lead to phenotypic changes and altered drug sensitivity.- Maintain a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use cells within a consistent and low passage number range.
Unexpected off-target effects. - Although primarily targeting actin, high concentrations may have other effects. - Use the lowest effective concentration that produces the desired phenotype. - Compare results with other actin inhibitors that have different mechanisms of action (e.g., Latrunculins).[5]

Optimizing this compound Concentration

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Therefore, it is essential to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

Recommended Starting Concentrations

The following table provides a summary of reported concentrations for a few cell lines. These should be used as a starting point for your optimization experiments.

Cell LineReported ConcentrationObserved EffectCitation(s)
HeLa10 µMBlocks cleavage furrow formation and cytokinesis.[1][6]
BALB/c 3T32-4 µMInduces morphological changes like zeiosis and elongation.[3][7]
REF-52Not specifiedInduces tetraploidy and G1 phase cell cycle arrest.[1]

It is critical to empirically determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Visualization of Actin Cytoskeleton Disruption

This protocol allows for the direct visualization of the effects of this compound on the F-actin cytoskeleton using phalloidin (B8060827) staining.[5]

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a culture dish. Once attached, treat the cells with a range of this compound concentrations (determined from the viability assay) for the desired time. Include a vehicle control.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS and then incubate with the fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark. A DAPI solution can be added at this step to stain the nuclei.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Compare the actin filament structure in treated cells to the control cells to determine the effective concentration for disrupting the cytoskeleton.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability & IC50 read_plate->analyze end End analyze->end

Caption: Workflow for Determining Optimal this compound Concentration.

signaling_pathway cluster_actin Actin Dynamics cluster_cellular_processes Cellular Processes dhcb This compound f_actin F-actin (Filaments) dhcb->f_actin Inhibits Polymerization g_actin G-actin (Monomers) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization cytoskeleton Actin Cytoskeleton Integrity f_actin->cytoskeleton motility Cell Motility cytoskeleton->motility cytokinesis Cytokinesis cytoskeleton->cytokinesis morphology Cell Morphology cytoskeleton->morphology

Caption: this compound Mechanism of Action.

troubleshooting_logic cluster_solutions1 Solutions for No Effect cluster_solutions2 Solutions for High Cytotoxicity cluster_solutions3 Solutions for Inconsistency start Experiment Start issue Issue Encountered? start->issue no_effect No Observable Effect issue->no_effect Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes success Successful Experiment issue->success No increase_conc Increase Concentration no_effect->increase_conc check_compound Check Compound Integrity no_effect->check_compound increase_time Increase Incubation Time no_effect->increase_time decrease_conc Decrease Concentration high_cytotoxicity->decrease_conc decrease_time Decrease Incubation Time high_cytotoxicity->decrease_time consistent_density Ensure Consistent Cell Density inconsistent->consistent_density fresh_dilutions Use Fresh Dilutions inconsistent->fresh_dilutions low_passage Use Low Passage Cells inconsistent->low_passage

Caption: Troubleshooting Logic for this compound Experiments.

References

Dihydrocytochalasin B not inhibiting cell migration what to do

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrocytochalasin B (DHCB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DHCB for cell migration inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DHCB) is a cell-permeable fungal mycotoxin and a derivative of Cytochalasin B. Its primary mechanism of action is the inhibition of actin polymerization.[1] It achieves this by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing chain.[2][3] This disruption of the actin cytoskeleton leads to an inhibition of processes that rely on dynamic actin filaments, such as cell migration and cytokinesis (cell division).[4][5]

Q2: What are the expected morphological changes in cells treated with this compound?

Upon treatment with effective concentrations of DHCB, cells typically exhibit distinct morphological changes. These can include cell rounding, a loss of actin microfilament bundles (stress fibers), and changes in cell shape such as elongation or arborization (branching).[4][6] These effects are a direct result of the disruption of the actin cytoskeleton.[6]

Q3: How does this compound differ from Cytochalasin B?

This compound is a saturated derivative of Cytochalasin B. While both compounds disrupt the actin cytoskeleton and inhibit cell motility and morphology, DHCB has little to no effect on glucose transport across the cell membrane, a known side-effect of Cytochalasin B.[4][7] This makes DHCB a more specific tool for studying actin-dependent processes without the confounding variable of altered sugar metabolism. DHCB is generally considered to be slightly less potent than Cytochalasin B in causing morphological changes.[4]

Q4: How should this compound be stored and handled?

DHCB should be stored as a powder at -20°C for long-term stability (≥ 4 years).[1] Stock solutions are typically prepared in solvents like DMSO or ethanol.[1] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from freeze-thaw cycles.[5] DHCB is considered toxic and should be handled with appropriate personal protective equipment to avoid direct contact and inhalation.

Troubleshooting Guide: DHCB Not Inhibiting Cell Migration

This guide addresses potential reasons why this compound may fail to inhibit cell migration in your experiments and provides actionable steps to resolve the issue.

Problem: I've treated my cells with this compound, but I'm not observing the expected inhibition of cell migration.

Step 1: Verify Reagent Integrity and Preparation
Possible Cause Troubleshooting Action
Degraded DHCB DHCB powder or stock solutions may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[5] Action: Purchase fresh DHCB and prepare new stock solutions. Aliquot the stock solution to minimize freeze-thaw cycles.
Incorrect Solvent or Solubility Issues DHCB is practically insoluble in water but soluble in DMSO, DMF, and ethanol.[1] If the compound precipitates upon addition to aqueous culture media, its effective concentration will be reduced. Action: Ensure you are using a recommended solvent. When diluting the stock solution into your culture medium, vortex or mix thoroughly and inspect for any precipitation. A final DMSO concentration of <0.1% is generally well-tolerated by most cell lines.
Inaccurate Concentration Errors in calculation or dilution can lead to a final concentration that is too low to be effective. Action: Double-check all calculations for preparing stock and working solutions. Consider verifying the concentration if you have access to analytical equipment.
Step 2: Optimize Experimental Parameters
Possible Cause Troubleshooting Action
Suboptimal Concentration The effective concentration of DHCB is cell-type dependent. A concentration that inhibits migration in one cell line may be ineffective in another. Partial inhibition of migration in Vascular Smooth Muscle Cells (VSMCs) started at 0.05 µg/ml, with complete inhibition between 0.5-5.0 µg/ml.[8] In HeLa cells, 10 µM was used to block cytokinesis.[1] Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 0.1 µM to 20 µM) and narrow it down. Use the table below for reference concentrations.
Insufficient Incubation Time The inhibitory effect of DHCB may not be instantaneous. The time required to observe migration inhibition can vary depending on the cell type and the assay used. For VSMCs, changes in cell shape were observed within 10 minutes, but migration was assessed after 24 hours.[8] Action: Increase the pre-incubation time with DHCB before starting the migration assay. A time-course experiment can help determine the optimal treatment duration.
High Cell Confluency/Density In some assays, like the wound-healing or scratch assay, very high cell density can lead to collective migration, where cell-cell adhesions play a significant role.[9] This can sometimes make cells appear less sensitive to actin-targeting drugs. Action: Optimize the initial cell seeding density to ensure you are observing individual or small group cell migration rather than a sheet-like movement.
Step 3: Evaluate Cell-Specific Factors
Possible Cause Troubleshooting Action
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to certain drugs.[10] This can be due to mechanisms like the expression of drug efflux pumps (e.g., ABC transporters) or mutations in the drug's target protein (actin).[11] Action: Test DHCB on a sensitive control cell line known to respond to the drug (e.g., 3T3 fibroblasts) to confirm your drug stock is active.[6] If resistance is suspected, you may need to consider alternative actin polymerization inhibitors like Latrunculin or Cytochalasin D.[12][13]
Alternative Migration Mechanisms While most cell migration is actin-dependent, some cells can utilize different modes of motility under certain conditions (e.g., amoeboid vs. mesenchymal migration), which may have different sensitivities to cytoskeletal inhibitors.[9] Action: Characterize the migration mode of your cells. If they are using a less actin-protrusion-dependent method, DHCB's effect might be less pronounced.
Drug Inactivation by Cells Cells may metabolize and inactivate the drug over long incubation periods. Action: For long-term migration assays (>24 hours), consider replenishing the media with fresh DHCB.
Step 4: Validate DHCB Activity and Assess Cytotoxicity

If the above steps do not resolve the issue, it is crucial to confirm that your DHCB is active in your cell system and is not causing excessive cytotoxicity, which could confound migration results.

  • Confirm DHCB Activity: Use a direct assay to visualize the effect of DHCB on the actin cytoskeleton. See Protocol 1: Verifying DHCB Activity via Phalloidin (B8060827) Staining . A visible disruption of actin stress fibers confirms the drug is active and entering the cells.

  • Assess Cytotoxicity: High concentrations of DHCB can be cytotoxic, which could be misinterpreted as an inhibition of migration. Ensure the concentrations used are non-lethal. See Protocol 2: Assessing DHCB Cytotoxicity using a Trypan Blue Exclusion Assay .

Data Presentation: Effective Concentrations of this compound

The following table summarizes reported effective concentrations of DHCB for inhibiting various cellular processes. Note that the optimal concentration can vary significantly between cell types and experimental conditions.

Cell LineProcess InhibitedEffective ConcentrationReference
Swiss/3T3 mouse fibroblastsDNA Synthesis / Actin Disruption0.2 - 1.0 µM (2-10 X 10⁻⁷ M)[6]
Vascular Smooth Muscle Cells (VSMC)Cell Migration0.5 - 5.0 µg/ml (~1.0 - 10.4 µM)[8]
HeLa cellsCytokinesis10 µM[1]
BALB/c 3T3 cellsMorphological Changes2 - 50 µM[4]

Experimental Protocols

Protocol 1: Verifying DHCB Activity via Phalloidin Staining

This protocol allows for the direct visualization of DHCB's effect on the actin cytoskeleton.

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • This compound stock solution

  • Culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed your cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

  • DHCB Treatment: Treat the cells with your working concentration of DHCB and a vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).

  • Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 0.1% Triton X-100 and incubating for 10 minutes.

  • Staining: Wash the cells three times with PBS. Add the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) and incubate for 30-60 minutes at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes.

  • Mounting: Wash the cells twice with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, you should see well-defined actin stress fibers. In successfully treated cells, you should observe a diffuse actin signal and a loss of stress fibers.

Protocol 2: Assessing DHCB Cytotoxicity using a Trypan Blue Exclusion Assay

This protocol determines the percentage of viable cells after DHCB treatment.

Materials:

  • Cells seeded in a 24-well plate

  • This compound stock solution

  • Culture medium

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Treat cells with a range of DHCB concentrations (including your intended experimental concentration) and a vehicle control for the same duration as your migration assay.

  • Cell Harvesting: Aspirate the media. Wash once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete media to neutralize the trypsin and collect the cell suspension in a microcentrifuge tube.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue). Incubate for 1-2 minutes.

  • Counting: Load the mixture into a hemocytometer. Count the number of live (unstained, bright) cells and dead (blue) cells in the four large corner squares.

  • Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of live cells / Total number of cells) x 100

  • Analysis: A significant drop in viability (>10-15%) at your working concentration indicates that cytotoxicity may be affecting your migration results.

Visualizations

DHCB_Mechanism_of_Action cluster_actin G_Actin G-Actin (Monomers) Barbed_End G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) F_Actin->Barbed_End Inhibition Inhibition Barbed_End->Inhibition Blocks Monomer Addition Pointed_End Pointed_End->F_Actin DHCB This compound DHCB->Barbed_End Disruption Actin Cytoskeleton Disruption Inhibition->Disruption Migration_Inhibition Cell Migration Inhibition Disruption->Migration_Inhibition

Caption: Mechanism of Action for this compound.

Troubleshooting_Workflow Start Start: No Inhibition of Cell Migration Observed Check_Reagent Step 1: Verify Reagent (Age, Storage, Solubility) Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Optimize_Params Step 2: Optimize Parameters (Concentration, Time) Reagent_OK->Optimize_Params Yes Replace_Reagent Action: Replace Reagent, Prepare Fresh Stock Reagent_OK->Replace_Reagent No Params_OK Inhibition Observed? Optimize_Params->Params_OK Check_Cells Step 3: Evaluate Cell Factors (Resistance, Control Line) Params_OK->Check_Cells No End_Success Problem Resolved Params_OK->End_Success Yes Cells_OK Control Line Responds? Check_Cells->Cells_OK Validate_Activity Step 4: Validate Activity (Phalloidin Staining) Cells_OK->Validate_Activity Yes End_Fail Consider Alternative Inhibitor or Migration Mechanism Cells_OK->End_Fail No (Resistance Likely) Validate_Activity->End_Success Activity Confirmed (Re-evaluate Assay) Validate_Activity->End_Fail No Activity (Re-evaluate Reagent) Replace_Reagent->Check_Reagent

Caption: Troubleshooting workflow for DHCB experiments.

Actin_Signaling_Pathway Stimulus Growth Factor / Chemoattractant Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K PI3K Receptor->PI3K Rac_Cdc42 Rac/Cdc42 (Rho GTPases) PI3K->Rac_Cdc42 WAVE_WASP WAVE/WASP Complex Rac_Cdc42->WAVE_WASP Arp23 Arp2/3 Complex WAVE_WASP->Arp23 Actin Actin Polymerization (Lamellipodia/Filopodia) Arp23->Actin Nucleation Migration Cell Migration Actin->Migration DHCB This compound DHCB->Actin Inhibits

Caption: Simplified signaling pathway leading to cell migration.

References

Preventing Dihydrocytochalasin B precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Dihydrocytochalasin B in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent common issues such as precipitation in your cell culture media and to ensure the successful application of this compound in your research.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon its addition to aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to prevent and resolve this issue.

Issue: this compound precipitates immediately or over time after being added to the cell culture medium.

This "crashing out" phenomenon occurs when the compound, highly soluble in a concentrated organic solvent stock (like DMSO), becomes insoluble when diluted into the aqueous environment of the culture medium.[1]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test prior to your experiment.[1][2]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[1]Perform a stepwise or serial dilution of the DMSO stock solution. For instance, create an intermediate dilution in pre-warmed (37°C) culture media before preparing the final working solution.[1][3][4] Adding the compound dropwise while gently vortexing the media can also help.[1]
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the compound to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for all dilutions.[1][2][3]
High Final DMSO Concentration While DMSO is an excellent solvent for the initial stock, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[2][5] A vehicle control with the same final DMSO concentration should always be included in your experiments.[2]
Interaction with Media Components Components in the cell culture medium, such as salts or proteins in the serum, can sometimes interact with the compound and reduce its solubility.[6][7]Test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to see if specific media components are the cause. While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also contribute to precipitation under certain conditions.[8][9][10][11][12][13]
pH of the Media The pH of the culture medium can influence the solubility and stability of a compound.[14][15][16][17]Ensure the pH of your culture medium is stable and within the optimal range for your cells. Using a medium buffered with HEPES can help maintain a consistent pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for dissolving this compound and preparing a working solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.[1][18]

    • Visually inspect the stock solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize the risk of precipitation, first, create an intermediate dilution of your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 999 µL of medium.

    • After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If the solution remains clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • 96-well sterile cell culture plate

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare a series of 2-fold serial dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. Start with a concentration higher than your intended highest working concentration.

    • Include a vehicle control well containing only the medium and the highest concentration of DMSO used in the dilutions.

  • Incubate and Observe:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[1][2]

  • Microscopic Examination:

    • For a more sensitive assessment, place a small drop from each dilution onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is practically insoluble in water. For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many researchers recommending 0.1% or lower to avoid any impact on cell viability and function.[2][5] However, the tolerance to DMSO can be cell-line specific. It is always best practice to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your particular cells.[2]

Q3: Can I dissolve this compound directly in PBS or culture medium?

A3: No, this compound is a hydrophobic compound and is essentially insoluble in aqueous solutions like PBS or culture medium. A concentrated stock solution must first be prepared in an organic solvent like DMSO.

Q4: I see a precipitate in my this compound stock solution after thawing. What should I do?

A4: If you observe a precipitate in your thawed stock solution, you can try to redissolve it by gently warming the vial to 37°C and vortexing it. If the precipitate does not dissolve, the stock solution should not be used, as the concentration will be inaccurate. To prevent this, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: How does serum in the culture medium affect the solubility of this compound?

A5: Serum proteins, such as albumin, have hydrophobic binding pockets that can bind to and help solubilize hydrophobic compounds.[9][10][11][12][13] Therefore, the presence of serum in your culture medium may increase the solubility of this compound compared to serum-free media. However, interactions with other serum components can sometimes lead to precipitation, so it is still essential to perform solubility tests in your complete, serum-containing medium.

Signaling Pathway and Experimental Workflow

This compound is known to inhibit cell division and motility by disrupting actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disassembly of existing filaments.[19][20][21][22] This disruption of the actin cytoskeleton affects various cellular processes.

DihydrocytochalasinB_Pathway cluster_actin Actin Dynamics DihydrocytochalasinB This compound BarbedEnd Barbed (+) End of Actin Filament DihydrocytochalasinB->BarbedEnd Binds to ActinMonomers G-Actin (Monomers) ActinMonomers->BarbedEnd Addition of monomers ActinFilaments F-Actin (Filaments) CellularProcesses Cellular Processes ActinFilaments->CellularProcesses Regulates BarbedEnd->ActinMonomers Inhibits Polymerization BarbedEnd->ActinFilaments Elongation Cytokinesis Cytokinesis CellularProcesses->Cytokinesis CellMotility Cell Motility CellularProcesses->CellMotility DNA_Synthesis Initiation of DNA Synthesis CellularProcesses->DNA_Synthesis

Caption: this compound inhibits actin polymerization.

Caption: Workflow for preparing this compound solutions.

References

Dihydrocytochalasin B causing cell detachment issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell detachment issues when using Dihydrocytochalasin B (DCB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (DCB) is a cell-permeable mycotoxin that belongs to the cytochalasin family.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2] DCB binds to the barbed (growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization leads to the disorganization of the actin cytoarchitecture, resulting in changes to cell morphology, motility, and adhesion.[2][3]

Q2: Why are my cells detaching after treatment with this compound?

Cell detachment is a common consequence of treating adherent cells with this compound. The actin cytoskeleton is crucial for maintaining cell shape and anchoring the cell to the extracellular matrix (ECM) through focal adhesions.[4][5] By disrupting the actin filaments, DCB weakens the connection between the cell and the substrate, leading to cell rounding and eventual detachment.[2][6]

Q3: What is the effective concentration of this compound to induce morphological changes without causing immediate, widespread detachment?

The effective concentration of this compound can vary depending on the cell line and the desired outcome. Low doses (0.2-2 µM) are often sufficient to disrupt actin microfilament bundles and cause cell rounding.[2] Higher concentrations (10-50 µM) can lead to more pronounced morphological changes, such as arborization (branching) and complete rounding up of cells.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: Are the effects of this compound reversible?

Yes, the effects of low doses of this compound on the actin cytoskeleton are generally reversible.[2] Upon removal of the compound from the cell culture medium, cells can often re-establish their actin network and re-adhere to the substrate. The recovery time will depend on the cell type, the concentration of DCB used, and the duration of the treatment.

Q5: How does this compound differ from Cytochalasin B?

While both this compound (DCB) and Cytochalasin B (CB) disrupt the actin cytoskeleton, a key difference lies in their effect on glucose transport. Cytochalasin B is a potent inhibitor of sugar uptake, whereas this compound does not significantly inhibit sugar transport.[6][7][8] This makes DCB a more specific tool for studying actin-related processes without the confounding effects on cellular metabolism. In terms of potency for inducing morphological changes, DCB is slightly less potent than CB.[6][7]

Troubleshooting Guide: Cell Detachment Issues

Problem: Complete or excessive cell detachment after this compound treatment.

This is a common issue that can compromise the experiment. Here are potential causes and solutions:

Potential Cause Recommended Solution
Concentration of DCB is too high. Perform a dose-response titration to find the optimal concentration that induces the desired phenotype without causing excessive detachment. Start with a low concentration (e.g., 0.1 µM) and gradually increase it.
Incubation time is too long. Reduce the duration of the DCB treatment. Time-course experiments can help determine the point at which the desired effect is achieved before significant cell loss occurs.
Cell line is particularly sensitive. Some cell lines are inherently less adherent or more sensitive to actin disruption. Consider using a lower concentration range or a shorter treatment time for these cells.
Sub-optimal culture conditions. Ensure cells are healthy and sub-confluent before treatment. Over-confluent or stressed cells may detach more easily. Use pre-coated culture vessels (e.g., with fibronectin or collagen) to enhance cell adhesion.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and related compounds on different cell lines as reported in the literature.

CompoundCell LineConcentrationObserved EffectReference
This compoundSwiss/3T3 mouse fibroblasts0.2 - 1 µMCell rounding, loss of actin microfilament bundles[2]
This compoundBALB/c 3T3 cells2 - 4 µM (equivalent to CB)Zeiosis and elongation[6][7]
This compoundBALB/c 3T3 cells10 - 50 µM (equivalent to CB)Arborization and rounding up[6][7]
This compoundHeLa cells10 µMBlocks cleavage furrow formation[1][9]
Cytochalasin B3T3 cells2 - 4 µMZeiosis and elongation[6][7]
Cytochalasin B3T3 cells10 - 50 µMArborization and rounding up[6][7]
Cytochalasin D3T3 cells(5-8x more potent than CB)Zeiosis, elongation, arborization, rounding up[6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

  • Cell Seeding: Plate your adherent cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of DCB dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a serial dilution series in your complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest DCB concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DCB or the vehicle control.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 2, 4, 8, or 24 hours).

  • Microscopic Examination: At each time point, examine the cells under a phase-contrast microscope. Document the morphological changes and the degree of cell detachment at each concentration.

  • Quantification of Cell Adhesion (Optional): To quantify cell detachment, you can perform a crystal violet staining assay. After treatment, gently wash the wells to remove detached cells, then stain the remaining adherent cells with crystal violet. The amount of dye retained is proportional to the number of adherent cells.

Protocol 2: Reversing the Effects of this compound

  • Treatment: Treat cells with the desired concentration of this compound for the intended duration.

  • Removal of DCB: Aspirate the medium containing DCB.

  • Washing: Gently wash the cells two to three times with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual compound.

  • Addition of Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.

  • Recovery: Return the cells to the incubator and monitor their morphology over time (e.g., every 1-2 hours) to observe the re-establishment of normal cell shape and adhesion.

Visualizations

DihydrocytochalasinB_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Proteins Integrin Integrins ECM->Integrin binds FA Focal Adhesions (Talin, Vinculin, Paxillin) Integrin->FA activates Actin Actin Filaments (Cytoskeleton) FA->Actin anchors CellShape Maintained Cell Shape & Adhesion Actin->CellShape supports Detachment Cell Rounding & Detachment Actin->Detachment DCB This compound DCB->Actin disrupts

Caption: Signaling pathway of this compound-induced cell detachment.

Troubleshooting_Workflow Start Start: Cell Detachment Observed Check_Conc Is DCB concentration optimized? Start->Check_Conc Titrate Action: Perform Dose-Response Experiment Check_Conc->Titrate No Check_Time Is incubation time appropriate? Check_Conc->Check_Time Yes Titrate->Check_Conc Reduce_Time Action: Reduce Incubation Time Check_Time->Reduce_Time No Check_Cells Are cells healthy and sub-confluent? Check_Time->Check_Cells Yes Reduce_Time->Check_Time Improve_Culture Action: Optimize Cell Culture Conditions Check_Cells->Improve_Culture No Consider_Coating Action: Use Coated Cultureware Check_Cells->Consider_Coating Yes Improve_Culture->Check_Cells End Resolution: Reduced Cell Detachment Consider_Coating->End

References

Technical Support Center: Long-Term Effects of Dihydrocytochalasin B on Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term cell culture experiments involving Dihydrocytochalasin B (DCB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (DCB) is a cell-permeable mycotoxin that primarily acts as an inhibitor of actin polymerization.[1] It disrupts the actin cytoskeleton by binding to the barbed end of actin filaments, preventing the addition of new actin monomers.[1] This leads to the disorganization of actin microfilament bundles, affecting various cellular processes.[2]

Q2: How does this compound differ from Cytochalasin B?

While both compounds inhibit actin polymerization, this compound is distinguished by its inability to inhibit glucose transport across the cell membrane, a known side effect of Cytochalasin B.[3][4] This makes DCB a more specific tool for studying actin-dependent processes without the confounding variable of altered glucose metabolism.[4]

Q3: What are the immediate morphological changes I should expect to see in my cell culture upon treatment with this compound?

Within a short period of treatment, cells typically exhibit dramatic morphological changes. These include cell rounding, loss of stress fibers, and a general disorganization of the actin cytoskeleton.[2] At lower concentrations (e.g., 2-4 µM), cells may show elongation and zeiosis (blebbing), while higher concentrations (10-50 µM) can lead to an arborized (branched) or completely rounded morphology.[1][3]

Q4: Are the effects of this compound reversible?

At low concentrations, the effects of DCB on DNA synthesis and cell morphology have been shown to be reversible.[2] However, the reversibility of effects after long-term or high-concentration exposure is not well-documented and may be cell-type dependent. Prolonged disruption of the cytoskeleton can lead to secondary effects that may not be fully reversible.

Q5: What are the potential long-term consequences of continuous this compound exposure in cell culture?

While specific long-term studies on DCB are limited, continuous exposure to an actin polymerization inhibitor can be expected to have several significant consequences:

  • Inhibition of Cell Proliferation: By arresting cytokinesis (the final stage of cell division), DCB can lead to the formation of multinucleated cells and an overall block in cell population growth.[4]

  • Induction of Cellular Senescence: Chronic disruption of the cytoskeleton and cell cycle arrest are known triggers of cellular senescence, a state of irreversible growth arrest.[5][6]

  • Altered Cell Differentiation: The actin cytoskeleton plays a crucial role in mechanotransduction and cell fate decisions. Long-term treatment with cytochalasins can modulate the differentiation potential of stem cells, for instance, by affecting adipogenesis or osteogenesis.[7]

  • Changes in Extracellular Matrix (ECM) Secretion: Fibroblasts and other cell types rely on a functional actin cytoskeleton for the secretion and organization of ECM proteins. Long-term DCB treatment may alter the composition and structure of the ECM.[8]

  • Selection of Resistant Populations: As with many long-term drug treatments, there is a possibility of selecting for a subpopulation of cells that are less sensitive to the effects of DCB.[9]

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
No observable effect on cell morphology or motility. 1. Compound Degradation: DCB may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Insensitivity: The cell line may have intrinsic resistance to the effects of DCB.1. Use a fresh aliquot of DCB. Ensure stock solutions are stored at -20°C. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a range of 0.1 µM to 10 µM. 3. Verify the actin-dependent nature of the process you are studying in your cell line.
High levels of cell death, even at low concentrations. 1. Solvent Toxicity: The solvent used to dissolve DCB (e.g., DMSO) may be at a toxic concentration. 2. Cell Line Sensitivity: The cell line may be particularly sensitive to cytoskeletal disruption. 3. Prolonged Arrest: Long-term arrest of the cell cycle can lead to apoptosis.1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%). Run a vehicle-only control. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line and use a concentration well below this for long-term studies. 3. Monitor for markers of apoptosis (e.g., caspase activity, Annexin V staining).
Cells become multinucleated over time. Inhibition of Cytokinesis: DCB blocks the formation of the contractile actin ring required for cell division.This is an expected effect of DCB. If this is not the desired outcome, consider using lower, sub-lethal concentrations or intermittent dosing schedules.
Loss of compound efficacy over several days/weeks. 1. Compound Instability in Media: DCB may not be stable in culture medium at 37°C for extended periods. 2. Selection of a Resistant Population: A subpopulation of cells with reduced sensitivity to DCB may be outgrowing the sensitive cells.1. Replenish the medium with fresh DCB every 24-48 hours.[10] 2. Monitor cell morphology and response to DCB over time. Consider isolating and characterizing any potential resistant clones.
Inconsistent results between experiments. 1. Variability in Cell Seeding Density: The effect of DCB can be influenced by cell confluence. 2. Inconsistent Compound Dosing: Errors in dilution or timing of treatment. 3. Cell Passage Number: High passage numbers can lead to altered cellular responses.1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of DCB for each experiment from a concentrated stock. 3. Use cells within a consistent and low passage number range.

Quantitative Data Summary

Due to a lack of specific long-term cytotoxicity data for this compound, the following table summarizes reported concentrations for short-term effects, which can serve as a starting point for optimizing long-term experiments.

Cell Line Concentration Observed Effect Duration Reference
Swiss/3T3 mouse fibroblasts0.2 - 1.0 µM (2-10 X 10-7 M)Reversible inhibition of DNA synthesis initiationUp to 10 hours[2]
BALB/c 3T3 cells2 - 4 µMZeiosis and elongationNot Specified[1][3]
BALB/c 3T3 cells10 - 50 µMArborized and rounded morphologyNot Specified[1][3]
Vascular Smooth Muscle Cells (VSMCs)0.5 - 5.0 µg/mLComplete inhibition of cell migration24 hours

Experimental Protocols

Protocol: Long-Term Treatment of Adherent Cells with this compound

This protocol provides a general framework for long-term (days to weeks) exposure of adherent cells to DCB.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (DCB) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into new culture vessels at a lower density to accommodate growth over the treatment period. Allow cells to attach for 12-24 hours.

  • Initiation of Treatment:

    • Prepare the desired final concentration of DCB in complete culture medium. It is recommended to perform a dose-response experiment first to determine a sub-lethal concentration for long-term studies.

    • Aspirate the old medium from the cells and replace it with the DCB-containing medium. Include a vehicle-only control (medium with the same concentration of DMSO).

  • Maintenance of Long-Term Culture:

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

    • Every 48-72 hours, aspirate the medium and replace it with fresh medium containing the appropriate concentration of DCB or vehicle. This is crucial to maintain a consistent concentration of the compound.[10]

    • Monitor cell morphology daily using a light microscope.

  • Subculturing during Treatment:

    • When the cells in the control group approach confluency, subculture all treatment groups.

    • Trypsinize the cells, count them, and re-seed them at a lower density in fresh DCB-containing medium.

  • Endpoint Analysis:

    • At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein expression analysis, senescence assays, etc.).

Protocol: Cell Viability Assessment (MTT Assay)

Materials:

  • Cells cultured with DCB as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with a range of DCB concentrations for the desired long-term duration, including appropriate controls.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway: this compound Mechanism of Action

DCB_Mechanism cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Disrupted_Cytoskeleton Disorganized Actin Cytoskeleton F-actin->Disrupted_Cytoskeleton DCB This compound DCB->Inhibition Inhibition->F-actin Blocks monomer addition at barbed end Inhibited_Motility Inhibited Cell Motility Disrupted_Cytoskeleton->Inhibited_Motility Blocked_Cytokinesis Blocked Cytokinesis Disrupted_Cytoskeleton->Blocked_Cytokinesis

Caption: Mechanism of this compound (DCB) action on actin polymerization and downstream cellular effects.

Experimental Workflow: Long-Term DCB Treatment and Analysis

LongTerm_Workflow cluster_analysis Analysis Options Start Start: Seed Cells Treatment Initiate DCB Treatment (and Vehicle Control) Start->Treatment Culture Long-Term Culture (Days to Weeks) Treatment->Culture Media_Change Replenish Media + Fresh DCB every 48-72h Culture->Media_Change Subculture Subculture as Needed Culture->Subculture Endpoint Endpoint Analysis Culture->Endpoint Viability Viability Assays (MTT, etc.) Endpoint->Viability Morphology Microscopy (Morphology) Endpoint->Morphology Senescence Senescence Assays (SA-β-gal) Endpoint->Senescence Protein Western Blot (Protein Expression) Endpoint->Protein

Caption: A logical workflow for conducting and analyzing long-term cell culture experiments with this compound.

References

Validation & Comparative

Validating Actin Disruption by Dihydrocytochalasin B: A Comparative Guide with Phalloidin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrocytochalasin B and other common actin-disrupting agents. It includes detailed experimental protocols for validating their effects using phalloidin (B8060827) staining and quantitative analysis, supported by experimental data from scientific literature.

Introduction to Actin Disruption and Validation

The actin cytoskeleton is a dynamic network of filaments crucial for various cellular processes, including cell motility, shape maintenance, and division. Pharmacological agents that disrupt the actin cytoskeleton are invaluable tools in cell biology research and potential therapeutic agents. This compound, a cell-permeable fungal metabolite, is a potent inhibitor of actin polymerization.[1] Validating the efficacy and understanding the specific effects of such compounds is paramount. Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, selectively binds to filamentous actin (F-actin), making its fluorescent conjugates a powerful tool for visualizing and quantifying the integrity of the actin cytoskeleton.[2]

Mechanisms of Actin Disruption: A Comparative Overview

Actin-disrupting agents interfere with the dynamic equilibrium between globular actin (G-actin) monomers and F-actin polymers through various mechanisms.

This compound and other Cytochalasins: These compounds primarily act by binding to the barbed (fast-growing) end of actin filaments. This action blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[3][4] While sharing a core mechanism, different cytochalasins exhibit varying potencies. Studies have shown the relative potency for inhibiting actin polymerization to be Cytochalasin D > Cytochalasin E ≈ this compound.[3][5] Low doses of this compound can cause cell rounding and the loss of actin microfilament bundles.[6]

Latrunculins: In contrast to cytochalasins, latrunculins act by sequestering G-actin monomers, forming a 1:1 complex. This prevents the monomers from participating in polymerization, leading to the depolymerization of existing actin filaments.

Comparative Analysis of Actin Disrupting Agents

The choice of an actin-disrupting agent depends on the specific experimental needs, considering factors like potency, mechanism of action, and reversibility.

FeatureThis compoundCytochalasin DLatrunculin A
Primary Mechanism Binds to the barbed end of F-actin, inhibiting elongation.[3][4]Binds to the barbed end of F-actin, inhibiting elongation.[7]Sequesters G-actin monomers, preventing polymerization.
Relative Potency HighHigher than this compound.[3][5]High, often effective at nanomolar concentrations.
Reported IC50 Not explicitly found for actin polymerization inhibition.~25 nM for actin polymerization inhibition.[7]Varies by cell type and assay, typically in the nM range.
Key Cellular Effects Cell rounding, loss of stress fibers, inhibition of cytokinesis.[6]Similar to this compound, potent disruptor of actin microfilaments.[7]Rapid and profound disruption of the actin cytoskeleton.

Validating Actin Disruption with Phalloidin Staining

Fluorescently conjugated phalloidin is the gold standard for visualizing F-actin in fixed and permeabilized cells. The intensity and morphology of phalloidin staining directly reflect the state of the actin cytoskeleton. Following treatment with an actin-disrupting agent like this compound, a noticeable decrease in the intensity of phalloidin staining and a disruption of organized structures like stress fibers are expected.

Quantitative Analysis of Actin Disruption

Visual inspection of phalloidin-stained cells provides qualitative validation. However, for objective comparison, quantitative analysis of fluorescence images is essential. This can be achieved through image analysis software to measure parameters such as the number, length, and intensity of actin stress fibers.

TreatmentAverage Number of Stress Fibers per CellAverage Stress Fiber Length (µm)Mean Phalloidin Fluorescence Intensity (Arbitrary Units)
Vehicle Control (DMSO) 150 ± 2520 ± 58000 ± 1500
This compound (1 µM) 45 ± 108 ± 33500 ± 800
Cytochalasin D (0.5 µM) 30 ± 85 ± 22500 ± 600
Latrunculin A (0.1 µM) 15 ± 53 ± 11500 ± 400

Note: The data in this table are illustrative and based on the relative potencies and effects described in the literature. Actual values will vary depending on the cell type, experimental conditions, and quantification methods.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, fibroblasts) onto glass coverslips in a 24-well plate at a density that allows for individual cell analysis after treatment. Culture overnight to allow for adherence and spreading.

  • Compound Preparation: Prepare stock solutions of this compound, Cytochalasin D, and Latrunculin A in DMSO. On the day of the experiment, dilute the stock solutions to the desired final concentrations in pre-warmed cell culture medium.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the actin-disrupting agents or a vehicle control (DMSO). Incubate for the desired time (e.g., 30-60 minutes).

Phalloidin Staining Protocol
  • Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking (Optional but Recommended): Wash the cells three times with PBS. To reduce non-specific binding, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488) in PBS with 1% BSA to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS.

  • Counterstaining (Optional): To visualize nuclei, incubate the cells with a DAPI or Hoechst solution in PBS for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Quantitative Image Analysis of Actin Disruption
  • Image Acquisition: Capture images of multiple fields of view for each treatment condition using consistent microscope settings (e.g., exposure time, gain).

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the images.

  • Cell Segmentation: Segment individual cells to define regions of interest (ROIs). This can be done based on the phalloidin stain or a whole-cell stain if available.

  • Stress Fiber Quantification: Utilize plugins or custom scripts to detect and measure actin stress fibers within each cell.[8][9] Key parameters to quantify include:

    • Number of stress fibers: A direct count of the detected filaments.

    • Length and width of stress fibers: Measurements of the dimensions of the filaments.

    • Total F-actin fluorescence intensity: The sum of pixel intensities of the phalloidin signal within a cell.

    • Mean fluorescence intensity: The average intensity of the phalloidin signal.

  • Statistical Analysis: Perform statistical analysis on the quantified data from multiple cells per condition to determine the significance of the observed differences.

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells on Coverslips overnight_incubation Incubate Overnight cell_seeding->overnight_incubation treat_cells Treat Cells with Compounds overnight_incubation->treat_cells prepare_compounds Prepare Drug Solutions prepare_compounds->treat_cells fixation Fixation (4% PFA) treat_cells->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization phalloidin_stain Phalloidin Staining permeabilization->phalloidin_stain mounting Mount on Slides phalloidin_stain->mounting image_acquisition Image Acquisition mounting->image_acquisition quantification Quantitative Image Analysis image_acquisition->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for validating actin disruption.

rho_gtpase_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors cluster_cytochalasin Point of Intervention extracellular_signals Extracellular Signals (e.g., Growth Factors) receptors Membrane Receptors extracellular_signals->receptors gefs GEFs receptors->gefs gdps Rho-GDP (Inactive) gefs->gdps gtps Rho-GTP (Active) gdps->gtps GTP gtps->gdps GAP (GTPase Activating Protein) rock ROCK gtps->rock limk LIMK rock->limk cofilin Cofilin limk->cofilin actin_polymerization Actin Polymerization & Stress Fiber Formation cofilin->actin_polymerization dihydrocytochalasin_b This compound actin_polymerization->dihydrocytochalasin_b dihydrocytochalasin_b->actin_polymerization Inhibits Elongation

Caption: Rho GTPase signaling pathway and actin regulation.

References

Dihydrocyalasin B: A Comparative Analysis of Glucose Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the distinct effects of Dihydrocytochalasin B on cellular glucose uptake.

This guide provides a comparative analysis of this compound and its well-characterized analog, Cytochalasin B, in the context of glucose transport inhibition. Experimental data is presented to clearly demonstrate that while Cytochalasin B is a potent inhibitor of glucose transport, this compound does not exhibit this activity. This document is intended for researchers, scientists, and drug development professionals who require a clear understanding of the differential effects of these compounds on cellular glucose metabolism.

Comparative Analysis of Glucose Transport Inhibition

Experimental evidence consistently demonstrates a stark contrast in the effects of this compound and Cytochalasin B on glucose transport. This compound has been shown to have little to no inhibitory effect on glucose uptake in various cell types, including human erythrocytes and 3T3 cells.[1][2] In contrast, Cytochalasin B is a well-established and potent inhibitor of glucose transport, primarily through its interaction with glucose transporters of the GLUT family, with a particularly high affinity for GLUT1.[3][4][5]

The inhibitory action of Cytochalasin B is competitive and occurs through its direct binding to the inward-facing conformation of the GLUT1 transporter, thereby occluding the glucose-binding site.[6] The lack of a single double bond in the structure of this compound is believed to be the reason for its inability to effectively bind to the glucose transporter and inhibit its function.[1]

The following table summarizes the quantitative data on the inhibitory effects of these two compounds on glucose transport.

CompoundTargetCell TypeInhibition MetricValue
This compound Glucose TransportHuman Erythrocytes, 3T3 cells% InhibitionNo significant inhibition observed
Cytochalasin B GLUT1HEK293 cellsIC500.110 ± 0.38 µM[7]
Cytochalasin B GLUT1Rat Diaphragm Plasma MembranesKd~110 nM[8]
Cytochalasin B GLUT1Reconstituted Human Red Cell Glucose TransporterKd72 nM (at pH 7.4)[9]

Visualizing the Impact on Glucose Transport

The following diagrams illustrate the differential effects of this compound and Cytochalasin B on the glucose transport signaling pathway and the general experimental workflow for assessing glucose uptake inhibition.

Signaling Pathway of GLUT1-Mediated Glucose Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Metabolism Cellular Metabolism Glucose_in->Metabolism Dihydrocytochalasin_B This compound Dihydrocytochalasin_B->GLUT1 No Effect Cytochalasin_B Cytochalasin B Cytochalasin_B->GLUT1 Inhibits

Figure 1. GLUT1 Transport and Inhibition

Experimental Workflow for Glucose Uptake Assay Cell_Culture 1. Cell Seeding & Culture Starvation 2. Glucose Starvation Cell_Culture->Starvation Treatment 3. Treatment with this compound / Cytochalasin B Starvation->Treatment Glucose_Analog 4. Addition of Labeled Glucose Analog (e.g., 2-Deoxyglucose) Treatment->Glucose_Analog Incubation 5. Incubation to Allow Uptake Glucose_Analog->Incubation Washing 6. Washing to Remove Extracellular Analog Incubation->Washing Lysis 7. Cell Lysis Washing->Lysis Detection 8. Quantification of Intracellular Analog Lysis->Detection

Figure 2. Glucose Uptake Assay Workflow

Experimental Protocols

The following is a detailed protocol for a common method used to assess glucose uptake inhibition, the 2-Deoxyglucose (2-DG) uptake assay. This protocol can be adapted for various cell lines and experimental conditions.

2-Deoxyglucose (2-DG) Uptake Assay

Objective: To measure the rate of glucose uptake in cultured cells and to determine the inhibitory effect of test compounds.

Principle: 2-Deoxyglucose is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell. The amount of accumulated 2-DG6P is directly proportional to the glucose uptake.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, HEK293, HeLa)

  • Complete culture medium

  • Serum-free culture medium

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)

  • This compound

  • Cytochalasin B (as a positive control for inhibition)

  • 2-Deoxyglucose (2-DG), radiolabeled ([³H]-2-DG) or non-radiolabeled

  • Phloretin (optional, as another positive control)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • For radiolabeled assay: Scintillation cocktail and liquid scintillation counter

  • For colorimetric/fluorometric assay: A commercial glucose uptake assay kit (e.g., from Sigma-Aldrich, Promega, Abcam) and a plate reader

Procedure:

  • Cell Seeding and Culture:

    • Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

    • Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Glucose Starvation:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with warm, sterile Phosphate-Buffered Saline (PBS).

    • Incubate the cells in serum-free, glucose-free medium or KRPH buffer for 1-2 hours at 37°C. This step enhances the glucose uptake signal.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound and Cytochalasin B in the appropriate vehicle (e.g., DMSO) and dilute to the desired final concentrations in glucose-free medium or KRPH buffer.

    • Include a vehicle-only control.

    • Aspirate the starvation medium and add the medium containing the test compounds or vehicle to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake:

    • Initiate glucose uptake by adding 2-DG to each well. The final concentration of 2-DG should be optimized for the specific cell line but is typically in the range of 0.5-1 mM for non-radiolabeled assays or a specific activity for radiolabeled assays.

    • Incubate for a short period (e.g., 5-20 minutes) at 37°C. This incubation time should be optimized to measure the initial rate of uptake.

  • Termination of Uptake:

    • To stop the glucose uptake, rapidly aspirate the 2-DG containing medium.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular 2-DG.

  • Cell Lysis:

    • Lyse the cells by adding an appropriate volume of lysis buffer to each well.

    • Incubate for at least 20-30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • For radiolabeled [³H]-2-DG: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • For non-radiolabeled 2-DG (using a commercial kit): Follow the manufacturer's instructions to process the cell lysates and measure the signal (absorbance or fluorescence) using a microplate reader.

Data Analysis:

  • Determine the counts per minute (CPM) or absorbance/fluorescence units for each sample.

  • Subtract the background signal (from wells with no cells or a negative control with no 2-DG).

  • Normalize the data from the compound-treated wells to the vehicle control wells to calculate the percentage of glucose uptake.

  • Percentage of Inhibition = (1 - (Signal of treated sample / Signal of vehicle control)) * 100

By following this protocol, researchers can reliably demonstrate the lack of glucose transport inhibition by this compound in comparison to the potent inhibitory effect of Cytochalasin B.

References

Dihydrocytochalasin B vs. Jasplakinolide: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrocytochalasin B and Jasplakinolide, two widely used chemical probes that modulate the actin cytoskeleton. Understanding their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting actin dynamics.

At a Glance: Key Differences in Mechanism

FeatureThis compoundJasplakinolide
Primary Effect Inhibits actin polymerizationPromotes actin polymerization and stabilizes filaments
Binding Target Barbed (+) end of F-actinSubunits within F-actin
Cellular Consequence Disruption of actin structures, inhibition of cell motility and cytokinesisFormation of aberrant actin aggregates, induction of apoptosis

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative parameters for this compound and Jasplakinolide, providing a clear comparison of their potency and binding affinities.

ParameterThis compoundJasplakinolideReference
Dissociation Constant (Kd) for F-actin Slightly less potent than Cytochalasin B (Kd ~4x10⁻⁸ M)~15 nM
IC50 for Antiproliferative Effect Not explicitly found~35 nM (PC3 prostate carcinoma cells)
Effect on Actin Critical Concentration (Cc) Increases CcDecreases Cc

Mechanism of Action: A Detailed Look

This compound: Capping the Growing End

This compound, a cell-permeable mycotoxin, exerts its effects by binding to the barbed (+) end of filamentous actin (F-actin). This binding event physically obstructs the addition of new actin monomers to the growing filament, effectively "capping" it and halting further elongation. This disruption of actin polymerization leads to a net depolymerization of actin filaments as the pointed (-) end continues to slowly dissociate. The consequences of this are a disorganized actin cytoskeleton, leading to impaired cell motility, inhibition of cytokinesis, and ultimately, cell cycle arrest in the G1 phase.

DihydrocytochalasinB_Mechanism Mechanism of this compound cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization (Barbed End) F_actin->G_actin Depolymerization (Pointed End) Disruption Actin Cytoskeleton Disruption F_actin->Disruption DHCB This compound DHCB->Block Block->F_actin Binds to Barbed End Cytokinesis Inhibition of Cytokinesis Disruption->Cytokinesis DNA_synthesis Inhibition of DNA Synthesis Disruption->DNA_synthesis G1_arrest G1 Cell Cycle Arrest DNA_synthesis->G1_arrest

Jasplakinolide: Freezing the Dynamic Filament

In contrast to this compound, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a potent inducer of actin polymerization and a stabilizer of existing actin filaments. It binds to F-actin at a site distinct from the ends, promoting nucleation by lowering the critical concentration required for polymerization and reducing the size of the actin nucleus from a tetramer to a trimer. This stabilization prevents the normal dynamic turnover of actin filaments, leading to the accumulation of aberrant, non-functional actin masses within the cell. This "freezing" of the actin cytoskeleton disrupts numerous cellular processes and can trigger apoptosis through a caspase-3-dependent pathway.

Jasplakinolide_Mechanism Mechanism of Jasplakinolide cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Block Inhibits Depolymerization Aggregation Aberrant Actin Aggregation F_actin->Aggregation Jasp Jasplakinolide Jasp->G_actin Promotes Nucleation Jasp->F_actin Binds & Stabilizes Apoptosis Apoptosis Aggregation->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Mediated by

Signaling Pathways Affected

The profound effects of these compounds on the actin cytoskeleton trigger distinct downstream signaling cascades.

This compound and Cell Cycle Control

By disrupting the actin cytoskeleton, this compound interferes with signaling pathways that are dependent on proper cytoskeletal integrity for the G1 to S phase transition of the cell cycle. This ultimately leads to an arrest in the G1 phase.

DHCB_Signaling This compound Signaling Pathway DHCB This compound Actin_Disruption Actin Cytoskeleton Disruption DHCB->Actin_Disruption G1S_Signal G1/S Transition Signaling Disrupted Actin_Disruption->G1S_Signal G1_Arrest G1 Phase Cell Cycle Arrest G1S_Signal->G1_Arrest

Jasplakinolide and the Apoptotic Cascade

The stabilization of actin filaments by Jasplakinolide is perceived by the cell as a stress signal, leading to the activation of the intrinsic apoptotic pathway. This process is initiated upstream of caspase-3 and can be inhibited by the anti-apoptotic protein Bcl-xL, indicating the involvement of the mitochondrial pathway. The activation of caspase-3, a key executioner caspase, ultimately leads to programmed cell death.

Jasplakinolide_Signaling Jasplakinolide-Induced Apoptosis Pathway Jasp Jasplakinolide Actin_Stab Actin Filament Stabilization Jasp->Actin_Stab Mito_Stress Mitochondrial Stress Actin_Stab->Mito_Stress Caspase9 Caspase-9 Activation Mito_Stress->Caspase9 Bcl_xL Bcl-xL Bcl_xL->Mito_Stress inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • This compound or Jasplakinolide stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin (e.g., 2-5 µM) containing 5-10% pyrene-labeled G-actin in G-buffer on ice.

  • Add the test compound (this compound, Jasplakinolide, or DMSO as a control) to the G-actin solution and incubate for a short period on ice.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.

  • Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • Plot fluorescence intensity versus time to visualize the kinetics of actin polymerization.

Pyrene_Assay_Workflow Pyrene-Actin Polymerization Assay Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-actin solution Start->Prepare_Actin Add_Compound Add Test Compound (DHCB, Jasp, or DMSO) Prepare_Actin->Add_Compound Initiate_Poly Initiate Polymerization (add 10x Buffer) Add_Compound->Initiate_Poly Measure_Fluorescence Measure Fluorescence over time Initiate_Poly->Measure_Fluorescence Analyze_Data Analyze Data and Plot Kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Determination of F-actin to G-actin Ratio

This method allows for the quantification of the relative amounts of filamentous (F-actin) and globular (G-actin) in cells after treatment with the compounds.

Materials:

  • Cultured cells

  • Actin Stabilization Buffer (e.g., 0.1 M PIPES, pH 6.9, 30% glycerol, 5% DMSO, 1 mM MgSO4, 1 mM EGTA, 1% Triton X-100, 1 mM ATP, and protease inhibitors)

  • Actin Depolymerization Buffer (e.g., 0.1 M PIPES, pH 6.9, 1 mM MgSO4, 10 mM CaCl2, and 5 µM Cytochalasin D)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-actin antibody

Procedure:

  • Treat cultured cells with this compound, Jasplakinolide, or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them in Actin Stabilization Buffer.

  • Centrifuge the lysate at low speed to pellet unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1-2 hours at 4°C to pellet the F-actin.

  • Carefully collect the supernatant, which contains the G-actin fraction.

  • Resuspend the pellet in Actin Depolymerization Buffer to solubilize the F-actin.

  • Analyze equal volumes of the G-actin (supernatant) and F-actin (resuspended pellet) fractions by SDS-PAGE and Western blotting using an anti-actin antibody.

  • Quantify the band intensities to determine the F-actin/G-actin ratio.

F_G_Actin_Ratio_Workflow F-actin/G-actin Ratio Determination Workflow Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Cell_Lysis Lyse Cells in Stabilization Buffer Cell_Treatment->Cell_Lysis Ultracentrifugation Ultracentrifugation to Separate F- and G-actin Cell_Lysis->Ultracentrifugation Fraction_Collection Collect Supernatant (G-actin) and Pellet (F-actin) Ultracentrifugation->Fraction_Collection Pellet_Resuspension Resuspend Pellet in Depolymerization Buffer Fraction_Collection->Pellet_Resuspension Western_Blot Analyze Fractions by Western Blot Pellet_Resuspension->Western_Blot Quantification Quantify Band Intensities and Determine Ratio Western_Blot->Quantification End End Quantification->End

A Comparative Analysis of Dihydrocytochalasin B and Cytochalasin D: Potency, Protocols, and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – In a comprehensive guide for researchers, scientists, and drug development professionals, we present a detailed comparison of the actin polymerization inhibitors Dihydrocytochalasin B and Cytochalasin D. This report outlines their relative potencies, provides in-depth experimental methodologies for their evaluation, and visualizes their distinct effects on cellular signaling pathways.

Executive Summary

This compound and Cytochalasin D are potent mycotoxins that disrupt cellular processes by inhibiting actin polymerization, a fundamental mechanism for cell motility, division, and morphology. While both compounds target the actin cytoskeleton, they exhibit notable differences in their potency and their downstream effects on cellular signaling. This guide provides a direct comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.

Data Presentation: Potency Comparison

CompoundTarget/AssayPotency (IC50/Effective Concentration)Reference
Cytochalasin D Actin Polymerization Inhibition (in vitro)25 nM[1]
Cytotoxicity (MRC5 cells)2.36 µM
This compound Actin Structure Disruption (in Swiss/3T3 cells)0.2 - 1.0 µM[2]
Inhibition of Actin Polymerization (in vitro)Less potent than Cytochalasin B[3]

Qualitative comparisons consistently indicate that Cytochalasin D is a more potent inhibitor of actin polymerization than this compound.[3][4] One study found Cytochalasin D to be five to eight times more potent than Cytochalasin B in inducing morphological changes in 3T3 cells, while this compound was slightly less potent than Cytochalasin B.[4]

Experimental Protocols

A standard method to determine the in vitro potency of actin polymerization inhibitors like this compound and Cytochalasin D is the pyrene-labeled actin polymerization assay.

Principle: This assay relies on the fluorescence properties of pyrene-labeled actin monomers. In the monomeric state (G-actin), the pyrene (B120774) fluorescence is low. Upon polymerization into filaments (F-actin), the local environment of the pyrene changes, leading to a significant increase in fluorescence. The rate of this fluorescence increase is proportional to the rate of actin polymerization.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene-iodoacetamide for labeling

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Test compounds (this compound, Cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

  • 96-well black microplates

Procedure:

  • Preparation of Pyrene-Labeled Actin: Label a portion of the actin with pyrene-iodoacetamide according to established protocols. The final actin solution for the assay will be a mixture of labeled and unlabeled actin (typically 5-10% labeled).

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing G-buffer, the desired concentration of the test compound (or vehicle control), and pyrene-labeled G-actin.

  • Initiation of Polymerization: Initiate polymerization by adding the 10x Polymerization Buffer to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the inhibitor.

    • Determine the initial rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and Cytochalasin D exert their cellular effects by disrupting the actin cytoskeleton, which in turn impacts various signaling pathways.

This compound: Inhibition of Cell Cycle Progression

This compound has been shown to inhibit the initiation of DNA synthesis stimulated by serum and growth factors in quiescent cells.[2] This suggests that an intact actin cytoskeleton is crucial for the G1 to S phase transition of the cell cycle. The disruption of actin filaments by this compound likely interferes with the complex signaling network that integrates mitogenic signals and leads to cell cycle entry.

Dihydrocytochalasin_B_Cell_Cycle_Pathway Dihydrocytochalasin_B This compound Actin_Polymerization Actin Polymerization Dihydrocytochalasin_B->Actin_Polymerization inhibits Actin_Cytoskeleton Actin Cytoskeleton Integrity Actin_Polymerization->Actin_Cytoskeleton Signal_Transduction Signal Transduction Actin_Cytoskeleton->Signal_Transduction required for Growth_Factors Growth Factors Growth_Factor_Receptors Growth Factor Receptors Growth_Factors->Growth_Factor_Receptors Growth_Factor_Receptors->Signal_Transduction DNA_Synthesis_Initiation Initiation of DNA Synthesis Signal_Transduction->DNA_Synthesis_Initiation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) DNA_Synthesis_Initiation->Cell_Cycle_Progression

This compound inhibits cell cycle progression.
Cytochalasin D: Activation of p38 MAPK and Apoptosis

Cytochalasin D has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) pathway in response to cellular stress induced by actin filament disruption.[5][6] This can lead to the induction of apoptosis, or programmed cell death, through the intrinsic pathway. This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Cytochalasin_D_Apoptosis_Pathway Cytochalasin_D Cytochalasin D Actin_Polymerization Actin Polymerization Cytochalasin_D->Actin_Polymerization inhibits Actin_Filament_Disruption Actin Filament Disruption Cellular_Stress Cellular Stress Actin_Filament_Disruption->Cellular_Stress p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK activates Mitochondria Mitochondria p38_MAPK->Mitochondria influences Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Cytochalasin D induces apoptosis via p38 MAPK and mitochondria.

Experimental Workflow

The general workflow for comparing the potency of actin polymerization inhibitors is outlined below.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Actin, Buffers, Compounds) Start->Prepare_Reagents Perform_Assay Perform in vitro Actin Polymerization Assay Prepare_Reagents->Perform_Assay Collect_Data Collect Fluorescence Data Perform_Assay->Collect_Data Analyze_Data Analyze Data (Calculate Inhibition, Plot Curves) Collect_Data->Analyze_Data Determine_IC50 Determine IC50 Values Analyze_Data->Determine_IC50 Compare_Potency Compare Potency Determine_IC50->Compare_Potency End End Compare_Potency->End

Workflow for comparing actin polymerization inhibitors.

Conclusion

Cytochalasin D is a significantly more potent inhibitor of in vitro actin polymerization than this compound. While both compounds disrupt the actin cytoskeleton, they trigger distinct downstream signaling events. This compound primarily impacts cell cycle progression, whereas Cytochalasin D is a potent inducer of apoptosis through the p38 MAPK pathway. The choice between these two agents should be guided by the specific biological question being investigated and the desired cellular outcome. This guide provides the necessary data and protocols to make an informed decision for future research endeavors.

References

Unraveling Actin Dynamics: A Comparative Analysis of Dihydrocytochalasin B and its Alternatives in Actin Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cytoskeletal inhibitors is paramount. This guide provides a comparative analysis of Dihydrocytochalasin B and a common alternative, Latrunculin A, focusing on their impact on actin polymerization as assessed by Western blot analysis. We present a detailed experimental protocol and visualizations to facilitate informed decisions in experimental design.

This compound (H2CB) is a cell-permeable mycotoxin that inhibits actin polymerization by capping the barbed end of actin filaments, thereby preventing the addition of new actin monomers.[1][2] Its effects on the actin cytoskeleton can lead to changes in cell morphology, motility, and division.[2] As a crucial tool in cell biology, the precise quantification of its impact on the ratio of globular (G-actin) to filamentous (F-actin) actin is often necessary.

This guide compares this compound with Latrunculin A, another widely used inhibitor of actin polymerization. Latrunculin A functions through a different mechanism, sequestering G-actin monomers and preventing their incorporation into filaments.[3][4][5][6] Understanding the distinct mechanisms and effects of these compounds is critical for interpreting experimental outcomes accurately.

Comparative Analysis of Actin Polymerization Inhibitors

FeatureThis compoundLatrunculin A
Mechanism of Action Caps the barbed end of F-actin, preventing elongation.[1]Sequesters G-actin monomers, preventing their polymerization.[3][4][5][6]
Primary Target Filamentous Actin (F-actin)Globular Actin (G-actin)
Effect on G-actin/F-actin Ratio Increases the proportion of G-actin by inhibiting F-actin elongation.Increases the proportion of G-actin by preventing its incorporation into F-actin.[7]
Reported Effective Concentration 0.2 - 10 µM in 3T3 cells.[2]0.02 - 1 µM in various cell lines.[3]
Reversibility Reversible.Reversible.
Key Applications Studying actin dynamics at the barbed end, cell motility, and cytokinesis.Inducing rapid and extensive actin depolymerization, studying processes dependent on G-actin availability.

Experimental Protocol: Western Blot Analysis of G-actin/F-actin Ratio

This protocol outlines the key steps for determining the G-actin/F-actin ratio in cultured cells following treatment with an actin polymerization inhibitor.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere and grow.

  • Treat cells with the desired concentrations of this compound, Latrunculin A, or a vehicle control for the specified duration.

2. Cell Lysis and Fractionation:

  • Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in an F-actin stabilization buffer (e.g., 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% glycerol, 0.1% NP-40, 0.1% Triton X-100, 0.1% Tween 20, 1 mM ATP, and protease inhibitors) on ice.[8]

  • Scrape the cells and homogenize the lysate by passing it through a fine-gauge needle.

  • Centrifuge the lysate at a low speed (e.g., 2,000 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the soluble G-actin fraction (supernatant) from the insoluble F-actin fraction (pellet).[9]

3. Sample Preparation:

  • Carefully collect the supernatant containing the G-actin.

  • Resuspend the F-actin pellet in a volume of ice-cold F-actin depolymerization buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM ATP, 1 µM Cytochalasin D) equal to the supernatant volume. Incubate on ice to depolymerize the F-actin.

  • Determine the protein concentration of both the G-actin and F-actin fractions using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Mix equal protein amounts of each fraction with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against actin (e.g., anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities for actin in the G-actin and F-actin fractions using densitometry software (e.g., ImageJ).

  • Calculate the G-actin/F-actin ratio for each sample.

  • Normalize the results to the vehicle control to determine the relative change in actin polymerization.

Visualizing the Cellular Machinery

To better understand the context of actin polymerization and the experimental procedures, the following diagrams are provided.

G_actin_F_actin_workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cell Lysis & Fractionation cluster_separation Fraction Separation cluster_analysis Analysis start Plate and Culture Cells treatment Treat with Inhibitor (e.g., this compound) start->treatment lysis Lyse in F-actin Stabilization Buffer treatment->lysis low_speed_cent Low-Speed Centrifugation (Pellet Nuclei) lysis->low_speed_cent ultra_cent Ultracentrifugation (100,000 x g) low_speed_cent->ultra_cent supernatant Supernatant (G-actin) ultra_cent->supernatant pellet Pellet (F-actin) ultra_cent->pellet sds_page SDS-PAGE supernatant->sds_page pellet->sds_page western_blot Western Blot (Anti-Actin Antibody) sds_page->western_blot quantification Densitometry & Ratio Calculation western_blot->quantification

Caption: Experimental workflow for G-actin/F-actin ratio analysis.

Rho_GTPase_Pathway ext_signal Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase ext_signal->receptor gef GEFs receptor->gef rho_gdp Rho-GDP (Inactive) gef->rho_gdp Activates rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp gap GAPs rho_gtp->gap Inactivates rock ROCK rho_gtp->rock Activates mdia mDia rho_gtp->mdia Activates gap->rho_gdp limk LIMK rock->limk Activates cofilin Cofilin (Active) limk->cofilin Inactivates cofilin_p Cofilin-P (Inactive) cofilin->cofilin_p actin_depoly Actin Depolymerization cofilin->actin_depoly Promotes actin_poly Actin Polymerization (Stress Fibers) mdia->actin_poly Promotes

Caption: Simplified Rho GTPase signaling pathway for actin polymerization.

References

Dihydrocytochalasin B: A Comparative Guide for High-Content Screening Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-content screening (HCS) assays, the selection of appropriate controls is paramount for the generation of robust and reproducible data. This guide provides a comprehensive comparison of Dihydrocytochalasin B with other commonly used actin polymerization inhibitors, offering experimental data and detailed protocols to aid in the selection of the most suitable control for your specific research needs.

Introduction to Actin Cytoskeleton Modulation in HCS

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, and division. Its manipulation is often a key aspect of HCS assays designed to investigate a wide range of cellular processes. Compounds that perturb actin dynamics are therefore invaluable as positive controls. This compound, a cell-permeable mycotoxin, is a widely utilized tool for this purpose. It functions by inhibiting actin polymerization, leading to discernible morphological changes that are readily quantifiable in HCS platforms.

Comparative Analysis of Actin Polymerization Inhibitors

This compound belongs to the cytochalasin family of mycotoxins. While effective, it is crucial to understand its performance in relation to other available compounds that target the actin cytoskeleton. This section provides a comparative overview of this compound, Cytochalasin D, and Latrunculin A.

Data Presentation: Quantitative Comparison

CompoundMechanism of ActionTargetPotencyKey Distinctions
This compound Inhibits actin polymerization by binding to the barbed end of actin filaments.F-actinEffective concentrations for inducing morphological changes are in the micromolar range (e.g., 10 µM for cytokinesis blockage in HeLa cells; 0.2-1 µM for DNA synthesis inhibition in 3T3 cells).[1][2]Does not inhibit glucose transport, unlike Cytochalasin B, providing more specific effects on the actin cytoskeleton.[3]
Cytochalasin D Binds to the barbed end of F-actin, inhibiting both the association and dissociation of actin subunits. Also stimulates the ATPase activity of G-actin.F-actin and G-actinHighly potent, with an IC50 of approximately 25 nM for actin polymerization.[4] It is reported to be 5 to 8 times more potent than Cytochalasin B.[3]Often used at lower concentrations than this compound to achieve similar effects.
Latrunculin A Sequesters actin monomers (G-actin), preventing their incorporation into actin filaments (F-actin).G-actinBinds to ATP-actin monomers with a high affinity (Kd = 0.1 µM).[5]Acts on the monomeric pool of actin, offering a different mechanism of actin disruption compared to the cytochalasins.

Mechanism of Action: A Visual Representation

The following diagram illustrates the distinct mechanisms by which this compound, Cytochalasin D, and Latrunculin A disrupt actin polymerization.

Actin_Inhibitors cluster_0 Actin Dynamics cluster_1 Inhibitor Action G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization DCB This compound DCB->F_actin Binds to barbed end Inhibits elongation CD Cytochalasin D CD->F_actin Binds to barbed end Inhibits elongation LatA Latrunculin A LatA->G_actin Sequesters monomers

Caption: Mechanisms of actin polymerization inhibitors.

Experimental Protocols

This section provides a detailed protocol for a high-content screening assay to quantify the effects of actin polymerization inhibitors on the actin cytoskeleton in HeLa cells.

Objective: To quantify the dose-dependent disruption of the actin cytoskeleton in HeLa cells treated with this compound and other actin inhibitors using a 96-well plate-based high-content imaging assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well, black-walled, clear-bottom imaging plates

  • This compound, Cytochalasin D, Latrunculin A (stock solutions in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI or Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa cells in DMEM with 10% FBS.

    • Seed 5,000 cells per well in a 96-well imaging plate.

    • Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Cytochalasin D, and Latrunculin A in culture medium. A suggested concentration range for this compound is 1-20 µM, for Cytochalasin D is 0.1-5 µM, and for Latrunculin A is 0.1-2 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the compounds.

    • Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired time, for example, 1 to 4 hours, at 37°C and 5% CO2.[6]

  • Cell Staining:

    • Fixation: Gently aspirate the compound-containing medium and add 100 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.

    • Permeabilization: Aspirate the PFA and wash the wells twice with PBS. Add 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Actin Staining: Aspirate the permeabilization buffer and wash twice with PBS. Add 50 µL of a fluorescently labeled phalloidin solution (e.g., 1:500 dilution in PBS) to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Nuclear Staining: Aspirate the phalloidin solution and wash twice with PBS. Add 100 µL of a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Final Washes: Aspirate the nuclear stain and wash the wells three times with PBS. Leave 100 µL of PBS in each well for imaging.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorescent dyes (e.g., DAPI/Hoechst and Alexa Fluor 488).

    • Use automated image analysis software to segment the cells based on the nuclear and/or a whole-cell stain.

    • Quantify various cellular and cytoskeletal features, such as:

      • Cell area and shape descriptors (e.g., roundness, eccentricity)

      • F-actin intensity and texture

      • Number and length of actin fibers

Expected Results:

Treatment with this compound, Cytochalasin D, and Latrunculin A is expected to cause a dose-dependent disruption of the actin cytoskeleton. This will manifest as a decrease in organized actin stress fibers, cell rounding, and changes in cell area. By quantifying these phenotypic changes, a dose-response curve can be generated to determine the EC50 for each compound in the specific assay.

Conclusion

This compound serves as an excellent and specific control for high-content screening assays focused on the actin cytoskeleton, particularly when the inhibition of glucose transport is a confounding factor. However, for applications requiring higher potency, Cytochalasin D may be a more suitable alternative. Latrunculin A, with its distinct mechanism of action, provides another valuable tool for dissecting the role of actin dynamics in cellular processes. The choice of control should be guided by the specific experimental question, the desired potency, and the potential for off-target effects. The provided protocol offers a robust framework for quantitatively evaluating and comparing these essential control compounds in your high-content screening workflows.

References

A Comparative Guide to Analyzing Cell Migration Data with Dihydrocytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cell migration, understanding the effects of inhibitory compounds is crucial. Dihydrocytochalasin B (DHCB), a potent inhibitor of actin polymerization, is a valuable tool in these studies. This guide provides a comprehensive comparison of DHCB with other commonly used cytochalasins, supported by experimental data and detailed protocols, to aid in the design and analysis of cell migration experiments.

Comparative Analysis of Actin Polymerization Inhibitors

This compound, along with Cytochalasin B and Cytochalasin D, belongs to a class of mycotoxins that disrupt actin filament function, thereby inhibiting cell migration. While all three compounds target actin polymerization, their potencies differ.

Data Summary: Inhibition of Cell Migration

CompoundCell TypeAssay TypeConcentrationEffect on Cell Migration
This compound (DHCB) Vascular Smooth Muscle Cells (VSMCs)Wound Healing0.05 µg/mlPartial inhibition of migration speed[1]
0.5 - 5.0 µg/mlComplete inhibition of migration speed[1]
Cytochalasin B (CB) 3T3 CellsMorphological Change Assay2-4 µMCauses zeiosis and elongation[2][3]
10-50 µMCauses arborization and rounding up[2][3]
Cytochalasin D (CD) 3T3 CellsMorphological Change Assay-5 to 8 times more potent than Cytochalasin B in causing morphological changes[2][3]
Human Fibrosarcoma HT-1080 CellsTranswell Migration2 µMInhibition of migration towards FBS
Various Cancer Cell Lines2D Random Migration0.1 µMReduction in cell trajectories[4]
Melanoma CellsTranswell Migration (through collagen)50 nMBlocked migration[4]
EPC2, CP-A, HeLa, Swiss 3T3 cellsWound Healing1 µg/mLSignificant decrease in migration in all cell lines[5]

Relative Potency:

Studies on the morphological changes induced by these compounds in 3T3 cells indicate that this compound is slightly less potent than Cytochalasin B. In contrast, Cytochalasin D is five to eight times more potent than Cytochalasin B in causing similar morphological alterations.[2][3]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and comparable results. Below are standardized protocols for two common cell migration assays, incorporating the use of this compound and its alternatives as inhibitory controls.

Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.

  • Inhibitor Pre-treatment (Optional): To distinguish between cell migration and proliferation, pre-treat the cells with a mitosis inhibitor like Mitomycin C (10 µg/mL) for 2 hours before creating the scratch.

  • Creating the Scratch: Use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or other inhibitors (e.g., Cytochalasin D as a negative control). Include a vehicle-only control group.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). Continue to capture images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the scratch in the control group is nearly closed.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or the cell migration rate.

Transwell Migration Assay (Boyden Chamber)

This assay is ideal for studying the chemotactic response of individual cells.

Protocol:

  • Rehydration of Inserts: Rehydrate the porous membrane of the transwell inserts (typically 8 µm pore size) with serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the multi-well plate.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Treatment: Add this compound or other inhibitors to the cell suspension at the desired final concentration. Include a vehicle-only control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for significant migration in the control group (typically 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a suitable dye (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Statistical Analysis

  • Data Presentation: Summarize quantitative data as mean ± standard deviation (SD) or standard error of the mean (SEM).

  • Statistical Tests:

    • For comparing two groups (e.g., control vs. a single concentration of DHCB), use an unpaired two-tailed Student's t-test .

    • For comparing more than two groups (e.g., control vs. multiple concentrations of DHCB or different inhibitors), use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to identify significant differences between specific groups.

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a cell migration experiment using an actin polymerization inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding monolayer Confluent Monolayer Formation cell_culture->monolayer create_gap Create Gap (Scratch/Insert) monolayer->create_gap treatment Treatment (DHCB, etc.) create_gap->treatment incubation Incubation & Image Acquisition treatment->incubation quantification Quantification of Migration incubation->quantification statistics Statistical Analysis quantification->statistics

Caption: General workflow for a cell migration assay.

Signaling Pathway of Actin Polymerization Inhibition

This compound and other cytochalasins primarily act by capping the barbed (fast-growing) ends of actin filaments, thereby preventing the addition of new actin monomers and inhibiting filament elongation. This disruption of actin dynamics is central to their inhibitory effect on cell migration.

G cluster_signaling Cell Migration Signaling cluster_actin Actin Dynamics cluster_inhibition Inhibition by Cytochalasins chemoattractant Chemoattractant receptor Receptor chemoattractant->receptor rho_gtpases Rho GTPases (Rac, Cdc42) receptor->rho_gtpases wasp_wave WASP/WAVE Complex rho_gtpases->wasp_wave arp23 Arp2/3 Complex wasp_wave->arp23 g_actin G-actin arp23->g_actin Nucleation f_actin F-actin (Filamentous) g_actin->f_actin Polymerization cell_migration cell_migration f_actin->cell_migration Drives Lamellipodia Formation dhcb This compound dhcb->f_actin Blocks barbed end

Caption: Inhibition of actin polymerization by DHCB.

References

Safety Operating Guide

Proper Disposal of Dihydrocytochalasin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Dihydrocytochalasin B are paramount to ensuring laboratory safety and environmental protection. this compound is classified as a highly toxic substance and a suspected carcinogen, demanding strict adherence to hazardous waste disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, but it is known to be toxic by inhalation, in contact with skin, and if swallowed.[1][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH/MSHA-approved respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. It should not be disposed of down the drain or in regular trash.[4] The following steps outline the proper procedure for its collection and disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintentional reactions. Store waste in a designated "Satellite Accumulation Area" (SAA).[5]

Step 2: Container Selection and Labeling

  • Solid Waste: Dispose of solid this compound in its original container whenever possible.[6][7] If the original container is not available, use a clearly labeled, sealable, and compatible container.

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof container with a secure, screw-on cap.[6] Ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8] Include the date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Keep waste containers securely closed at all times, except when adding waste.[5][6]

  • Store waste containers in a designated, well-ventilated area away from incompatible substances.[3]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills.[6]

Step 4: Arranging for Disposal

  • Dispose of contents and containers through an approved waste disposal plant or a licensed professional waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[6]

  • Do not exceed the time and quantity limits for waste accumulation as specified by your institution and local regulations.[6]

Step 5: Spill and Contamination Cleanup

  • In the event of a spill, immediately evacuate the area and prevent further spread.

  • For small powder spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[3]

  • Clean the contaminated surface thoroughly.[1]

  • All materials used for cleanup must also be disposed of as hazardous waste.

Quantitative Data Summary

No specific quantitative data for disposal limits of this compound were found in the search results. Disposal regulations are typically based on the classification of the chemical as a hazardous waste, rather than specific concentration thresholds for this particular compound.

Data PointValueSource
pH Range for Drain Disposal (General Guideline for non-hazardous waste)5.0 - 12.5[5]
Maximum Hazardous Waste Accumulation (General Guideline)55 gallons[6]
Time Limit for Hazardous Waste Collection (General Guideline)Within 90 days of first accumulation[6]

Experimental Protocols

No experimental protocols for the neutralization or deactivation of this compound for disposal purposes were cited in the provided search results. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DihydrocytochalasinB_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type ppe->identify solid_waste Solid Waste (Unused product, contaminated labware) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify->liquid_waste Liquid container_solid 3a. Place in Original or Clearly Labeled, Sealable Container solid_waste->container_solid container_liquid 3b. Place in Leak-Proof, Compatible Container with Screw Cap liquid_waste->container_liquid label_waste 4. Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date container_solid->label_waste container_liquid->label_waste store_waste 5. Store in Designated SAA with Secondary Containment label_waste->store_waste contact_ehs 6. Contact EH&S for Pickup store_waste->contact_ehs end End: Waste Disposed by Approved Facility contact_ehs->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals now have a centralized resource for the safe handling and disposal of Dihydrocytochalasin B. This guide provides essential, immediate safety protocols and logistical information, designed to be the preferred source for laboratory safety and chemical handling. By offering value beyond the product itself, this document aims to build deep trust and ensure the well-being of those working with this potent compound.

This compound is a toxic compound that requires careful handling to prevent exposure. It is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is critical for laboratory safety.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the required equipment, compiled from multiple safety data sheets.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Protective GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements is necessary.[3] A dust mask of type N95 (US) is a minimum.[4] Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[2]

Safe Handling and Operational Plan

Proper handling procedures are crucial to minimize the risk of exposure during routine laboratory work.

General Handling:

  • Wash hands thoroughly after handling.[2][3]

  • Use with adequate ventilation, such as in a chemical fume hood.[3][5]

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Store locked up.[1][2] The recommended storage temperature is -20°C.[4]

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
Skin Contact Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1][3]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3]
Spills and Leaks Vacuum or sweep up material and place it into a suitable, closed disposal container. Avoid generating dusty conditions. Ensure adequate ventilation.[3]

Disposal:

  • Disposal of this compound and its containers should be in accordance with applicable regional, national, and local laws and regulations.[2]

  • Do not allow the product to enter drains.[1]

  • Waste codes should be assigned by the user based on the application for which the product was used.[2]

Mechanism of Action: Inhibition of Actin Polymerization

This compound is a member of the cytochalasin family of mycotoxins that act as potent inhibitors of actin assembly.[6] Its primary mechanism involves binding to the fast-growing "barbed" end of filamentous actin (F-actin). This action blocks the addition of globular actin (G-actin) monomers, thereby inhibiting filament elongation and disrupting the dynamic processes of the actin cytoskeleton.[3][7]

DihydrocytochalasinB_Mechanism cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G_Actin G-Actin Monomers Elongation Elongation G_Actin->Elongation F_Actin F-Actin Filament (Barbed End) Binding Binding to Barbed End F_Actin->Binding Elongation->F_Actin + DCB This compound DCB->Binding Inhibition Inhibition of Elongation Binding->Inhibition

Caption: Mechanism of this compound action on actin polymerization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocytochalasin B
Reactant of Route 2
Dihydrocytochalasin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.